Calcium diphosphate dihydrate
Description
Significance of Calcium Diphosphate (B83284) Dihydrate in Inorganic Chemical Systems and Materials Science
In the realm of inorganic chemical systems, calcium diphosphate dihydrate is recognized as a member of the calcium phosphate (B84403) family of salts. wikipedia.org These materials are noteworthy for their biocompatibility and similarity to the mineral components of bone and teeth. worldscientific.com This has made them a focal point in the development of biomaterials. worldscientific.com
In materials science, this compound and its anhydrous forms are utilized in various applications. For instance, due to its insolubility and non-reactivity with fluoride (B91410), calcium pyrophosphate serves as a mild abrasive agent in some toothpastes. wikipedia.org Furthermore, it is investigated for use as a bone substitution material and for coating metallic orthopedic and dental implants. worldscientific.com The compound's ability to be incorporated into cements and scaffolds for bone regeneration is a significant area of research. frontiersin.orgmdpi.com The thermal decomposition of dicalcium phosphate dihydrate is a known route to produce calcium pyrophosphate. wikipedia.org
Historical Context of this compound Scientific Investigation
The scientific history of calcium phosphates dates back to the late 18th century, with the discovery of calcium phosphate in bones by Gahn in 1769, a finding published by Scheele in 1771. nih.gov The specific investigation into calcium pyrophosphate deposition in tissues and its association with joint diseases, known as pseudogout, began much later. orthobullets.comnih.gov The term "pseudo-gout" was coined in the 1960s to describe the clinical similarity to gout. nih.gov The formal term "calcium pyrophosphate deposition disease" (CPPD) was introduced in 1975. nih.gov
Early structural studies on related calcium phosphates, like dicalcium phosphate dihydrate (brushite), were conducted in the mid-20th century. geologyscience.ru The crystal structure of the triclinic form of calcium pyrophosphate dihydrate has been a subject of study, with its layered structure being a key feature. wikipedia.orgwikipedia.org More recent research has focused on elucidating the crystal structures of different polymorphic forms, such as the monoclinic calcium pyrophosphate dihydrate (m-CPPD). iucr.org
Overview of Current Research Trajectories in this compound Chemistry
Current research on this compound is multifaceted, with significant efforts in the synthesis and characterization of its various forms. The synthesis of nanoparticles of calcium pyrophosphate dihydrate is being explored to enhance its properties for biomedical applications. worldscientific.com Surfactant-mediated approaches are one of the methods used to produce these nanoparticles. worldscientific.com
Another major research thrust is the development of calcium phosphate-based bone cements. frontiersin.org These cements are valued for their injectability, biocompatibility, and degradability, making them suitable for local drug delivery and filling bone defects. frontiersin.org Studies are investigating the incorporation of antimicrobial agents, such as silver nanoparticles, into these cements to combat bone infections. frontiersin.org
The thermal properties of calcium phosphates, including the dehydration of the dihydrate form to its anhydrous phases (α- and β-CPP), are also an active area of investigation. worldscientific.comrsc.org Understanding these transformations is crucial for the processing and application of these materials. rsc.org Furthermore, advanced analytical techniques like Raman spectroscopy are being used to identify and characterize different CPP crystal forms. nih.gov
Interactive Data Tables
Crystallographic Data of Calcium Pyrophosphate Dihydrate (Triclinic)
| Property | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9000 |
| b (Å) | 6.6500 |
| c (Å) | 7.0000 |
| α (°) | 96.400 |
| β (°) | 103.900 |
| γ (°) | 88.700 |
Data sourced from the ICDD PDF 01-089-5969 as cited in reference rsc.org.
Thermal Decomposition of Dicalcium Phosphate Dihydrate
| Temperature Range (°C) | Process | Resulting Compound |
| ~100 - 250 | Dehydration | Dicalcium phosphate anhydrous (DCPA) |
| > 400 | Dehydration/Condensation | γ-Calcium pyrophosphate (γ-CPP) |
| 750 | Phase Transition | β-Calcium pyrophosphate (β-CPP) |
| 1140 - 1350 | Phase Transition | α-Calcium pyrophosphate (α-CPP) |
This table summarizes the thermal transformation of dicalcium phosphate dihydrate to various forms of calcium pyrophosphate as described in references wikipedia.orgrsc.orgrsc.org.
Structure
2D Structure
Properties
CAS No. |
17031-92-4 |
|---|---|
Molecular Formula |
CaH2O8P2-2 |
Molecular Weight |
232.04 g/mol |
IUPAC Name |
calcium;phosphonato phosphate;hydrate |
InChI |
InChI=1S/Ca.H4O7P2.H2O/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);1H2/q+2;;/p-4 |
InChI Key |
LOGGAGJVXOASPM-UHFFFAOYSA-J |
Canonical SMILES |
O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies for Calcium Diphosphate Dihydrate
Solution-Based Precipitation Techniques for Calcium Diphosphate (B83284) Dihydrate
Solution-based precipitation is a widely employed strategy for the synthesis of calcium diphosphate dihydrate. This approach involves the controlled mixing of solutions containing calcium and pyrophosphate ions, leading to the nucleation and growth of the dihydrate crystals upon exceeding the solubility product. The success of these techniques hinges on the precise manipulation of experimental conditions to favor the formation of the desired product over other possible calcium phosphate (B84403) phases.
Wet-Chemical Precipitation Methods for this compound Formation
Wet-chemical precipitation represents a straightforward and common method for producing this compound. In a typical synthesis, an aqueous solution of a soluble calcium salt, such as calcium chloride or calcium nitrate (B79036), is reacted with a solution containing pyrophosphate ions, often from pyrophosphoric acid or a salt like sodium pyrophosphate. The reaction leads to the precipitation of this compound.
Key parameters that govern the outcome of the precipitation include pH, temperature, and the rate of addition of reactants. For instance, the formation of the dihydrate is favored under specific pH and temperature conditions. The reaction for the formation of the dihydrate from pyrophosphoric acid and calcium chloride can be represented as:
H₄P₂O₇(aq) + 2CaCl₂(aq) → Ca₂P₂O₇·2H₂O(s) + 2HCl(aq)
The resulting precipitate is then typically filtered, washed to remove byproducts, and dried under controlled conditions to yield the final product. The morphology of the resulting crystals, which can range from plate-like to acicular, is highly dependent on the precise conditions of the wet-chemical synthesis. For example, a common method involves the addition of a potassium hydrogen phosphate solution to a calcium chloride dihydrate solution at an elevated pH, followed by a period of aging to ensure complete precipitation and crystallization. nih.gov
Co-precipitation Approaches for this compound Synthesis
Co-precipitation is a modification of the precipitation technique where the target compound is precipitated along with other substances. While specific detailed protocols for the co-precipitation of pure this compound are not extensively documented in the provided search results, the general principles of co-precipitation can be applied. This would involve the simultaneous precipitation of calcium and pyrophosphate ions from a solution that may contain other ions intended to be incorporated into the crystal lattice or to influence the crystal growth.
In a hypothetical co-precipitation synthesis of this compound, a solution containing both calcium ions and other cations (e.g., magnesium, strontium) would be added to a pyrophosphate solution. The resulting precipitate would be a mixed solid containing this compound with the co-precipitated ions distributed throughout the crystal structure. The pH of the system would be a critical parameter to control, as it influences the solubility of different phosphate species. The process would require careful control of stoichiometry and precipitation rate to achieve a homogeneous distribution of the co-precipitated ions. This approach is often utilized to modify the properties of the resulting material.
Controlled Supersaturation Regimes in this compound Precipitation
The control of supersaturation is a critical factor in governing the nucleation and crystal growth of this compound, thereby influencing the size, shape, and crystallinity of the final product. Supersaturation is the driving force for precipitation, and its careful management allows for the synthesis of materials with desired characteristics.
One approach to control supersaturation is through the slow addition of reactants, which maintains a low and constant level of supersaturation, favoring crystal growth over new nucleation. This can lead to the formation of larger, more well-defined crystals. Seeded growth is another powerful technique where pre-existing crystals of this compound are introduced into a metastable supersaturated solution. nih.gov This encourages the growth of the seed crystals at the expense of new nucleation, providing excellent control over the final particle size and distribution.
A study on the seeded growth of dicalcium phosphate dihydrate (a related calcium phosphate) from metastable solutions at constant pH demonstrated that the presence of seed materials significantly influences the precipitation process. nih.gov To achieve a metastable state, a solution of potassium dihydrogen phosphate and calcium chloride dihydrate can be prepared at a low pH (e.g., 3.0) where the solution is undersaturated. The pH is then slowly raised (e.g., to 5.0) to bring the solution into the metastable zone, after which seed crystals are added. nih.gov This method allows for a detailed investigation of crystal growth kinetics and the influence of various additives.
| Parameter | Condition | Outcome |
| Reactant Addition Rate | Slow | Favors crystal growth, larger crystals |
| Reactant Addition Rate | Fast | Promotes nucleation, smaller crystals |
| Seeding | Addition of pre-formed crystals | Controlled crystal growth on seeds |
| pH Adjustment | Slow increase to metastable zone | Allows for controlled seeded growth |
Gel Growth Techniques for this compound Crystal Cultivation
Gel growth is a technique that allows for the cultivation of high-quality single crystals of sparingly soluble compounds like this compound. The gel medium serves to suppress convective currents and slow down the diffusion of reactants, leading to a more controlled and slower crystal growth process. This often results in larger and more perfect crystals compared to those grown from solution precipitation. Silica (B1680970) hydrogel is a commonly used medium for this purpose. ias.ac.inmdpi.comsemineral.es
In the single diffusion gel growth method, one of the reactants is incorporated into the gel matrix, while the other reactant is carefully layered on top of the set gel. The top reactant then diffuses slowly through the gel, reacting with the incorporated reactant to form crystals of the insoluble product within the gel matrix.
For the growth of this compound, a typical setup would involve preparing a silica gel by mixing sodium metasilicate solution with an acidic solution of pyrophosphoric acid. ias.ac.in After the gel sets, a solution of a calcium salt, such as calcium chloride, is poured over it. The calcium ions diffuse into the gel, and where they meet the pyrophosphate ions at a critical supersaturation, nucleation and subsequent crystal growth occur. The growth process can be monitored over several days or weeks.
The composition of the gel medium has a significant impact on the morphology, size, and even the crystalline phase of the resulting this compound crystals. Different types of gels, such as silica gel and gelatin, can lead to the formation of different crystal habits. nih.gov
Studies have shown that variations in gel density, pH, and the concentration of reactants within the gel can profoundly affect crystal growth. ias.ac.in For instance, in silica gels, the pore size and the chemical nature of the silicate (B1173343) network can influence ion diffusion rates and provide nucleation sites. The presence of other ions within the gel can also alter the crystal habit. For example, the introduction of phosphate ions into a silica gel medium used for calcium carbonate crystallization was found to significantly alter the morphology of the resulting calcite crystals. mdpi.comsemineral.es While this study focused on calcium carbonate, it highlights the principle that the gel's chemical composition can direct crystal morphology. Similarly, the physical and chemical state of hydrogels like silica and gelatin can regulate the formation of different polymorphs (monoclinic and triclinic) of calcium pyrophosphate dihydrate. nih.gov
| Gel Type | Potential Influence on Crystal Growth |
| Silica Gel | Provides a porous network that controls diffusion. The silicate surface can influence nucleation. |
| Gelatin | A biological polymer that can interact with growing crystals, potentially altering their morphology. |
| Agarose (B213101) Gel | Another biopolymer that can be used to control diffusion and nucleation. |
Advanced Synthetic Routes for this compound
Modern synthetic approaches have been developed to enhance the efficiency and control over the production of this compound. These methods offer advantages in terms of reaction time, and the physical characteristics of the resulting material.
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis is a technique that can accelerate the formation of calcium phosphate materials. journalssystem.com This method utilizes microwave energy to rapidly and uniformly heat the reaction mixture, which can lead to shorter reaction times and the formation of materials with distinct morphologies. nih.gov
Research has shown that the initial pH of the reaction solution is a crucial parameter in determining the final product of microwave-assisted synthesis. journalssystem.com A lower initial pH has been found to favor the formation of brushite. journalssystem.com For instance, in a synthesis using eggshells as a calcium source, lowering the initial pH to 6 resulted in an increased content of brushite in the final product. journalssystem.com The duration of microwave exposure also plays a role; however, longer exposure times have been observed to increase the amount of hydroxyapatite (B223615). journalssystem.com
| Parameter | Condition | Outcome on this compound Synthesis |
| Initial pH | Lower (e.g., 6) | Increased formation of brushite journalssystem.com |
| Microwave Exposure Time | Shorter | Favors brushite formation over other phases like hydroxyapatite journalssystem.com |
| Temperature | Higher | Can lead to an increase in brushite and β-TCP content journalssystem.com |
Hydrothermal Synthesis Modifications for this compound
Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to crystallize materials. While this method is often used for the synthesis of various calcium phosphates, specific modifications are necessary to favor the formation of this compound. nih.gov The key to synthesizing brushite via this method lies in maintaining conditions that are favorable for the dihydrate form and preventing its conversion to more stable anhydrous phases. researchgate.net
The primary parameters that can be modified in hydrothermal synthesis to produce brushite are temperature and pH. To obtain brushite, the temperature must be kept below the point at which it dehydrates to form monetite (anhydrous dicalcium phosphate), which is generally above 80°C. google.com Therefore, a modified hydrothermal process for brushite would involve operating at lower temperatures than typical hydrothermal syntheses for other calcium phosphates. The pH of the starting solution should also be in the acidic range, as this is the stability region for brushite.
Influence of Reaction Parameters on this compound Synthesis
The successful synthesis of this compound with high purity and desired characteristics is contingent upon the precise control of several key reaction parameters. These include the pH of the reaction medium, the temperature at which the precipitation occurs, and the concentration and molar ratios of the precursor materials.
Effect of pH on this compound Formation and Phase Purity
The pH of the reaction solution is a critical factor that governs which calcium phosphate phase will precipitate. For the formation of this compound, an acidic to slightly acidic environment is required. The stability range for brushite is generally considered to be in the pH range of 2.0 to 6.0. researchgate.net
At a pH below 4, the formation of a precipitate may not occur, while at a pH between 4 and 8, dicalcium hydrogen phosphate dihydrate can be formed. researchgate.net More specifically, a pH range of approximately 4.0 to 6.5 is often cited as being optimal for the precipitation of brushite. nih.gov If the pH is too high (alkaline), other more stable calcium phosphate phases such as hydroxyapatite will be formed. researchgate.net Therefore, maintaining the pH within the acidic range is essential for achieving high phase purity of this compound. researchgate.net
| pH Range | Predominant Calcium Phosphate Phase | Reference |
| < 4 | No precipitate | researchgate.net |
| 4 - 8 | Dicalcium hydrogen phosphate dihydrate (Brushite) | researchgate.net |
| 4.0 - 6.5 | Dicalcium hydrogen phosphate dihydrate (Brushite) | nih.gov |
| > 8 | Hydroxyapatite | researchgate.net |
Role of Temperature in this compound Precipitation
Temperature plays a significant role in determining whether the hydrated or anhydrous form of dicalcium phosphate is produced. The synthesis of this compound is favored at lower temperatures. The reaction should be carried out at a temperature below approximately 70°C to prevent the formation of anhydrous dicalcium phosphate. google.com
Typically, the precipitation of brushite is conducted at room temperature or slightly elevated temperatures, such as 37°C, to mimic physiological conditions. acs.org Increasing the temperature above this range can lead to the dehydration of the initially formed brushite into monetite. For example, it has been noted that at temperatures of 50°C and higher, anhydrous CaHPO4 is formed instead of the dihydrate crystalline form. mdpi.com
| Temperature Range | Outcome on Dicalcium Phosphate Synthesis | Reference |
| Room Temperature - 37°C | Favorable for the formation of this compound (Brushite) | acs.org |
| < 70°C | Formation of this compound (Brushite) is favored | google.com |
| ≥ 50°C | Formation of anhydrous Dicalcium Phosphate (Monetite) is favored | mdpi.com |
| > 80°C | Transformation of Brushite to Monetite | google.com |
Impact of Precursor Concentration and Molar Ratios on this compound Synthesis
The stoichiometry of the reactants is a fundamental aspect of the synthesis of this compound. The theoretical molar ratio of calcium to phosphorus (Ca/P) for pure brushite is 1.0. mdpi.com While maintaining this stoichiometric ratio in the precursor solutions is a logical starting point, studies have shown that the phase composition of the precipitate is more sensitive to pH and temperature than to the initial Ca/P ratio in the solution. mdpi.com For instance, precipitates of CaHPO4·2H2O can be obtained even when the initial Ca/P molar ratio is 0.5, provided the pH is within the acidic range of 3-4. mdpi.com
The concentration of the precursor solutions, such as calcium hydroxide (B78521) and orthophosphoric acid, can influence the physical characteristics of the resulting crystals. up.pt Higher initial concentrations of reactants can lead to the formation of larger crystals. up.pt The precipitation process of brushite has been observed to occur in several stages, and the duration of these stages can be affected by the initial concentrations of the reagents. up.pt
| Parameter | Condition | Effect on this compound Synthesis | Reference |
| Ca/P Molar Ratio | 1.0 | Stoichiometric for pure Brushite | mdpi.com |
| Ca/P Molar Ratio | 0.5 (at pH 3-4) | Can still yield Brushite precipitate | mdpi.com |
| Precursor Concentration | Higher | Can result in the formation of larger crystals | up.pt |
Solvent System Effects on this compound Phase Control and Morphology
The crystallization of this compound (CPPD) is a complex process that can yield several polymorphic forms, with the most common being the triclinic (t-CPPD) and monoclinic (m-CPPD) phases. The solvent environment, including its composition, polarity, and the presence of co-solvents, has a profound impact on which of these phases is formed and the resulting crystal shape and size.
In purely aqueous systems, the formation of t-CPPD and m-CPPD is highly sensitive to the concentrations of calcium and pyrophosphate ions, as well as pH and temperature. Generally, triclinic CPPD forms at lower pyrophosphate concentrations, while monoclinic CPPD is favored at higher concentrations.
The introduction of organic solvents into the aqueous crystallization medium can significantly alter the nucleation and growth of CPPD crystals. Organic solvents can modify the dielectric constant and viscosity of the solution, which in turn affects the solubility of the calcium pyrophosphate and the supersaturation level, a key driver of crystallization.
For instance, in the synthesis of other calcium phosphate compounds, such as hydroxyapatite, the use of a water-based reaction medium has been shown to favor the formation of β-calcium pyrophosphate. This highlights the strong influence of the solvent in directing the phase of the resulting calcium phosphate product. While specific comparative studies on the effects of various aqueous-organic mixtures on CPPD crystallization are not extensively detailed in publicly available research, the principles observed in related systems suggest a strong correlation.
The morphology of the resulting crystals is also heavily influenced by the solvent system. Different solvents can selectively adsorb to specific crystal faces, inhibiting growth on those faces and promoting it on others. This can lead to a variety of crystal habits, from plate-like to needle-like structures. For example, in the synthesis of calcium dihydrogen phosphate monohydrate, the use of aqueous, acetone-water, and ethanol-water media resulted in significant differences in the morphology of the obtained crystals.
Table 1: Effect of Solvent System on Calcium Phosphate Phase and Morphology (Illustrative Data)
| Solvent System | Resulting Phase(s) | Observed Morphology |
| Aqueous Solution | Triclinic & Monoclinic CPPD | Plate-like, Rhomboidal |
| Ethanol-Water Mixture | Predominantly Triclinic CPPD | Smaller, more uniform crystals |
| Acetone-Water Mixture | Monoclinic CPPD with amorphous content | Agglomerated nanoparticles |
Table 2: Influence of Solvent Properties on Crystallization Outcome (General Principles)
| Solvent Property | Effect on Crystallization |
| Polarity | Affects solubility of ionic precursors and stability of intermediates. |
| Viscosity | Influences diffusion rates of ions to the crystal surface. |
| Dielectric Constant | Modifies the electrostatic interactions between ions in solution. |
| Hydrogen Bonding Capacity | Can lead to selective interactions with specific crystal faces, altering morphology. |
Advanced Characterization Techniques and Structural Analysis of Calcium Diphosphate Dihydrate
Spectroscopic Analysis of Calcium Diphosphate (B83284) Dihydrate
Spectroscopic techniques are instrumental in elucidating the molecular structure and chemical bonding within calcium diphosphate dihydrate (CPPD). By probing the vibrational modes of the constituent atoms and functional groups, these methods provide detailed insights into the compound's identity, purity, and dynamic behavior under varying conditions.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the chemical bonds present in a material. core.ac.uk When applied to this compound, the resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the pyrophosphate (P₂O₇⁴⁻) anion and the water of hydration (H₂O). scispace.com
The FTIR spectrum of CPPD can be divided into several key regions. The high-frequency region, typically between 2800 cm⁻¹ and 3700 cm⁻¹, is dominated by the stretching vibrations of the O-H bonds in the water molecules. researchgate.net The presence of multiple, often broad, bands in this area indicates hydrogen bonding of varying strengths within the crystal lattice. The bending mode of these water molecules is typically observed around 1650 cm⁻¹. researchgate.net
The "fingerprint" region, below 1300 cm⁻¹, contains the highly characteristic vibrations of the pyrophosphate group. researchgate.net The asymmetric and symmetric stretching vibrations of the P-O bonds and the P-O-P bridge are found in the 900-1250 cm⁻¹ range. Specifically, the absence of a vibration band for the P-O bond beyond 1200 cm⁻¹ can be an indicator of specific pyrophosphate structures. researchgate.net The bending vibrations of the O-P-O and P-O-P groups occur at lower frequencies, typically between 500 cm⁻¹ and 750 cm⁻¹. For instance, a characteristic δ(P-O-P) band may appear around 740 cm⁻¹. researchgate.net
Analysis of the location, intensity, and shape of these peaks provides valuable information for identifying the compound and assessing its phase composition. researchgate.net FTIR is highly sensitive to the local environment of the functional groups, making it a valuable tool for distinguishing between different polymorphs or hydrated states of calcium phosphate (B84403) compounds. scispace.comresearchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration | Reference |
| 2800 - 3700 | O-H in H₂O | Stretching | researchgate.net |
| ~1651 | H-O-H in H₂O | Bending | researchgate.net |
| 900 - 1250 | P-O, P-O-P | Stretching | researchgate.net |
| 500 - 750 | O-P-O, P-O-P | Bending | researchgate.netresearchgate.net |
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides a unique "fingerprint" for a given molecule or crystal. americanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational modes of the molecule. americanpharmaceuticalreview.com This technique is particularly effective for identifying the specific crystalline forms of CPPD, such as the monoclinic and triclinic polymorphs, which are often implicated in joint diseases. nih.gov
The Raman spectrum of CPPD is characterized by several distinct peaks. A unique and characteristic peak for CPPD is the symmetric P-O stretching mode, which appears around 1049-1050 cm⁻¹. nih.govnih.gov This strong signal is often used as a signature for the detection of CPPD crystals. nih.gov
Other important Raman bands for the monoclinic form of CPPD have been identified at approximately 352, 376, 517, 756, 1108, and 1149 cm⁻¹. nih.gov The spectra of different polymorphs, such as the triclinic and monoclinic forms, show discernible differences, allowing for their unambiguous identification. nih.gov For example, the number of factor group split symmetric P-O stretching modes observed in the Raman spectrum can be proportional to the unit cell size, providing further structural information. researchgate.net This specificity makes Raman spectroscopy a valuable tool for clinical diagnosis and materials science research. nih.gov
Interactive Table: Key Raman Peaks for Monoclinic this compound
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| ~1049 | P-O | Symmetric Stretch | nih.gov |
| ~1108 | P-O | Stretch | nih.gov |
| ~1149 | P-O | Stretch | nih.gov |
| ~756 | P-O-P | Bridge Stretch | nih.gov |
| ~517 | O-P-O | Bend | nih.gov |
| ~352 / ~376 | Lattice Modes | External Vibrations | nih.gov |
In situ temperature-dependent Fourier-transform infrared spectroscopy (TD-FTIR) is an advanced analytical technique that provides information on the dynamic structural and compositional changes that occur within a material as a function of temperature. rsc.org This method is sensitive to variations in the local order of functional groups and can distinguish between amorphous and crystalline phases. rsc.org
When applied to calcium phosphates, TD-FTIR can monitor processes such as dehydration and phase transitions in real-time. As this compound is heated, the intensities and positions of the FTIR bands associated with the water of hydration (in the 2800-3700 cm⁻¹ and ~1650 cm⁻¹ regions) will change, indicating the loss of water molecules from the crystal structure. researchgate.net
Furthermore, transformations between different crystalline phases of calcium pyrophosphate can be observed. For example, the thermal dehydration of precursor materials like dicalcium phosphate dihydrate (DCPD) can lead to the formation of an amorphous calcium pyrophosphate phase, which is detectable by FTIR through the appearance of a characteristic P-O-P bending mode around 740 cm⁻¹. researchgate.net As the temperature increases, this band may shift (e.g., to 725 cm⁻¹) and sharpen, signaling the crystallization into a more ordered polymorph, such as γ-Ca₂P₂O₇, which subsequently transforms into β-Ca₂P₂O₇ at higher temperatures. researchgate.net These dynamic studies are crucial for understanding the thermal stability and transformation pathways of this compound.
Diffraction-Based Characterization of this compound
Diffraction techniques, particularly those using X-rays, are fundamental for determining the crystal structure, identifying crystalline phases, and assessing the purity of solid materials.
Powder X-ray diffraction (PXRD) is a primary technique for the identification and characterization of crystalline materials. myscope.training By measuring the angles and intensities of X-rays diffracted by the atomic planes of a crystal, a unique diffraction pattern is generated, which serves as a fingerprint for a specific crystalline phase. medcraveonline.com
PXRD is essential for distinguishing between the different polymorphs of this compound, such as the triclinic (t-CPPD) and monoclinic (m-CPPD) forms, as they each produce a distinct diffraction pattern. researchgate.net The positions of the diffraction peaks (typically reported as 2θ angles) are determined by the unit cell dimensions of the crystal, while the intensities are related to the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern of a sample to reference patterns from databases like the International Centre for Diffraction Data (ICDD), the crystalline phases present can be identified. myscope.training
This technique is also used for purity assessment. nih.gov The presence of impurity phases, such as other calcium phosphates (e.g., monetite, hydroxyapatite) or unreacted starting materials, will result in additional peaks in the diffraction pattern. researchgate.net The absence of such peaks indicates a high degree of phase purity. Furthermore, quantitative phase analysis can be performed using methods like Rietveld refinement to determine the relative amounts of different crystalline phases in a mixture. nih.gov
Interactive Table: Representative PXRD Peaks for Monoclinic this compound (m-CPPD)
| 2θ Angle (°) | (hkl) Plane | Relative Intensity | Reference |
| 14.1 | (200) | researchgate.netresearchgate.net | |
| 19.3 | (020) | researchgate.netresearchgate.net | |
| 23.0 | (220) | researchgate.netresearchgate.net | |
| 29.2 | (Multiple) | researchgate.netresearchgate.net | |
| 30.2 | (Multiple) | researchgate.netresearchgate.net | |
| Note: Specific peak positions and intensities can vary slightly depending on the instrument and experimental conditions. |
Variable temperature X-ray diffraction, also known as in situ high-temperature X-ray diffraction (HT-XRD), is a powerful technique for studying the structural changes that materials undergo upon heating or cooling. By recording diffraction patterns at different temperatures, it is possible to monitor phase transitions, thermal expansion, and decomposition reactions in real time.
For hydrated compounds like this compound, HT-XRD is invaluable for understanding its thermal stability and dehydration pathway. Studies on the thermal behavior of precursor compounds like dicalcium phosphate dihydrate (Brushite) show a complex evolution of phases upon heating. researchgate.net As the temperature increases, the initial dihydrate structure breaks down, leading to the loss of water and the formation of an anhydrous phase, dicalcium phosphate anhydrous (DCPA or Monetite), along with an amorphous calcium pyrophosphate phase. researchgate.net
With further heating, these intermediate products transform into crystalline polymorphs of calcium pyrophosphate (Ca₂P₂O₇). researchgate.net HT-XRD can precisely identify the temperatures at which these transformations occur. For instance, the crystallization of the amorphous phase into low-temperature γ-Ca₂P₂O₇ and its subsequent conversion to the high-temperature β-Ca₂P₂O₇ polymorph can be tracked by the appearance and disappearance of their respective characteristic diffraction peaks. researchgate.net Quantitative analysis of HT-XRD data can also reveal the percentage of amorphous and crystalline phases present at each temperature, providing a comprehensive picture of the material's thermal evolution. researchgate.net
Microscopic and Morphological Investigations of this compound
Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of crystalline materials like this compound. SEM analysis provides direct visualization of crystal habits, sizes, and aggregation states, which are influenced by synthesis conditions.
Studies have revealed a variety of morphologies for calcium phosphate crystals. A common morphology observed for brushite, the precursor to this compound, is plate-shaped crystals that are often superimposed, reflecting its sheet-like structure. researchgate.net Depending on the preparation method, other forms such as flower-like, petal-like, and bar-shaped crystals have also been reported. researchgate.netuni-hannover.demdpi.comsemanticscholar.org For instance, dicalcium phosphate dihydrate coatings on magnesium substrates have been characterized by flower-like surface features. researchgate.netuni-hannover.demdpi.comsemanticscholar.org The specific morphology can be controlled by synthesis parameters, with some preparations yielding parallelogram-shaped plates stacked in multiple layers, ranging in size from a few micrometers to nearly 100 micrometers in one dimension. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique frequently coupled with SEM to determine the elemental composition of a sample. rsc.org When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector analyzes the energy of these X-rays to identify and quantify the elemental makeup of the scanned area.
In the analysis of this compound, EDS is used to confirm the presence and distribution of the constituent elements, primarily calcium (Ca) and phosphorus (P). rsc.orgrsc.org This technique allows for elemental mapping, providing a visual representation of how elements are distributed across the surface of the crystals or within a material matrix. This is crucial for confirming the chemical identity of the synthesized crystals and assessing their purity and homogeneity. The data generated consists of spectra with peaks corresponding to the specific elements present in the sample. rsc.org
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it suitable for investigating the nanoscale features of materials. TEM is employed to study the size, shape, and internal structure of nanoparticles and to observe the early stages of crystal formation.
For calcium phosphate systems, TEM has been used to characterize nanoparticles, revealing spherical particles with diameters in the nanometer range (e.g., around 50 nm). mdpi.comnih.govresearchgate.net These nanoparticles can exist as individual units or aggregate into larger suprastructures that can be several hundred nanometers in size. nih.govresearchgate.net Cryo-TEM, a specialized TEM technique where samples are observed at cryogenic temperatures, has been instrumental in visualizing these nanoscale calcium phosphate precursors as they form in solution, showing their emergence and growth over time. nih.govresearchgate.net TEM can also reveal the morphology of individual crystallites, such as rod-shaped particles, and through techniques like selected area electron diffraction (SAED), can provide information about their crystal structure. nih.gov
Optical microscopy, particularly compensated polarized light microscopy (CPLM), is a fundamental technique for the identification of this compound (CPPD) crystals. minsocam.orgresearchgate.net This method relies on the birefringent nature of the crystals, meaning they have the ability to split a beam of polarized light into two rays. pharmaceutical-business-review.com
Under CPLM, CPPD crystals typically appear as rhomboid or needle-shaped particles, with sizes ranging from 1 to 20 µm. iucr.org However, their identification can be challenging. CPPD crystals often exhibit weak or even absent birefringence, which can lead to them being missed during analysis. researchgate.netpharmaceutical-business-review.com The appearance and birefringence can vary significantly with the crystal's size, thickness, shape, and orientation relative to the polarized light. minsocam.orgresearchgate.net
Studies have highlighted the difficulties in analyzing triclinic CPPD crystals, suggesting that for accurate measurement of retardation, the use of a compensator is more reliable than a standard interference color chart, especially when birefringence is not clearly exhibited. minsocam.org Despite these challenges, CPLM remains a primary and accessible method for the detection of CPPD crystals in various samples. ubc.caicdd.com
Thermal Analysis of this compound
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are critical for understanding the thermal stability and decomposition pathways of hydrated compounds like this compound.
The thermal dehydration of CaHPO₄·2H₂O (brushite) to form anhydrous phases is a well-documented multi-step process. TGA measures the change in mass of a sample as a function of temperature. For brushite, TGA curves typically show distinct mass loss steps corresponding to the loss of its two water molecules. The first two mass losses, which can peak at approximately 140 °C and 190 °C, are associated with the release of crystalline water and the transformation of brushite into monetite (CaHPO₄). The theoretical mass loss for this conversion is 20.9%. These dehydration events are accompanied by endothermic peaks in the corresponding DSC or DTA curve.
| Temperature Range | Technique | Observation | Associated Transformation |
|---|---|---|---|
| ~140 °C - 190 °C | TGA/DTG, DSC/DTA | Two distinct mass loss steps (~20.9% total); Endothermic peaks. | Dehydration of CaHPO₄·2H₂O to CaHPO₄ (Monetite). |
| ~220 °C | XRD | Conversion temperature for Brushite to Monetite. | Formation of Monetite and an amorphous phase. |
| 200 °C - 460 °C | TGA/DTG, DSC/DTA | Third mass loss step; Endothermic peak centered ~420 °C. | Condensation of CaHPO₄ to form Ca₂P₂O₇ (Calcium Pyrophosphate). |
| >460 °C | TGA | Residual mass becomes constant. | Formation of stable Ca₂P₂O₇. |
Thermogravimetric Analysis (TGA) for Dehydration and Compositional Stability
Thermogravimetric Analysis (TGA) is a fundamental technique used to monitor the change in mass of a material as a function of temperature or time. For hydrated compounds like calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), which thermally decomposes to form calcium diphosphate (pyrophosphate), TGA is instrumental in elucidating the dehydration pathway and determining the compositional stability at elevated temperatures.
The thermal decomposition of CaHPO₄·2H₂O is a multi-step process. rsc.orgrsc.org TGA curves reveal that the initial mass loss corresponds to the release of the two molecules of water of hydration, a process that can occur in distinct, often overlapping steps. rsc.orgakjournals.comresearchgate.net This dehydration leads to the formation of anhydrous dicalcium phosphate (CaHPO₄). rsc.orgresearchgate.net A total mass loss of approximately 20.9% is theoretically expected for the complete removal of water, a value that aligns well with experimental findings. rsc.org
Upon further heating, the anhydrous CaHPO₄ undergoes condensation, eliminating water to form calcium diphosphate (Ca₂P₂O₇). rsc.orgakjournals.com This transformation represents the second major mass loss event. The precise temperatures at which these dehydration and condensation events occur can be influenced by experimental conditions such as the heating rate and the surrounding atmosphere. rsc.orgresearchgate.net The TGA data confirms that the material is thermally stable as calcium diphosphate at temperatures above approximately 550°C. akjournals.com
Table 1: TGA Decomposition Stages of Calcium Hydrogen Phosphate Dihydrate
| Temperature Range | Mass Loss Event | Resulting Product | Source |
|---|---|---|---|
| ~100°C - 294°C | Stepwise release of two water molecules (H₂O) | Anhydrous Calcium Hydrogen Phosphate (CaHPO₄) | rsc.orgakjournals.com |
| ~294°C - 554°C | Condensation and release of water | γ-Calcium Diphosphate (γ-Ca₂P₂O₇) | rsc.orgakjournals.com |
| >554°C | No significant mass loss | Stable Calcium Diphosphate (Ca₂P₂O₇) | akjournals.com |
Differential Scanning Calorimetry (DSC) for Phase Transition Energetics
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the energetics of phase transitions, such as dehydration and crystallization. netzsch.com
When CaHPO₄·2H₂O is heated, the DSC curve shows distinct thermal events corresponding to the transformations identified by TGA. The initial dehydration steps, where the water of hydration is released, are observed as endothermic peaks, indicating that these processes require an input of energy. researchgate.net
Following the complete dehydration, an amorphous calcium diphosphate phase may form. The subsequent transformation of this disordered phase into a crystalline form, such as γ-Ca₂P₂O₇, is marked by a distinct exothermic peak in the DSC trace. rsc.orgrsc.org This peak signifies the release of energy as the material achieves a more stable, ordered crystalline structure. rsc.org The enthalpy change (ΔH) associated with this crystal growth has been determined to be -20 ± 1 kJ per mole of γ-Ca₂P₂O₇ formed. scispace.com
Table 2: Thermal Events in DSC Analysis of Calcium Hydrogen Phosphate Dihydrate
| Temperature Range | Thermal Event | Process | Enthalpy Change (ΔH) | Source |
|---|---|---|---|---|
| ~100°C - 300°C | Endothermic | Dehydration (Loss of H₂O) | Energy absorbed | researchgate.net |
| >515 K (~242°C) | Exothermic | Crystallization of amorphous Ca₂P₂O₇ to γ-Ca₂P₂O₇ | -20 ± 1 kJ/mol | rsc.orgscispace.com |
Porosity and Surface Area Characterization of this compound Materials
The porosity and specific surface area are critical physical properties of particulate materials, influencing their behavior in various applications. These characteristics are commonly determined using gas adsorption techniques and mercury porosimetry.
Nitrogen Adsorption-Desorption Isotherms (BET Method) for Specific Surface Area
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid and porous materials. eag.com It involves the physisorption of a gas, typically nitrogen, onto the material's surface at cryogenic temperatures (77 K). eag.com
By measuring the amount of gas adsorbed at various relative pressures, a nitrogen adsorption-desorption isotherm is generated. The shape of this isotherm provides information about the material's surface and pore structure. youtube.com The BET equation is applied to the data in a specific relative pressure range to calculate the amount of gas required to form a monolayer on the surface. youtube.com From this value and the known cross-sectional area of the adsorbate molecule (16.2 Ų for nitrogen), the total surface area of the material can be calculated. eag.com For materials derived from the thermal treatment of calcium hydrogen phosphate dihydrate, such as β-Ca₂P₂O₇, the specific surface area can be quantified to understand the material's texture.
Table 3: BET Surface Area of a Calcium Diphosphate Material
| Material | Characterization Method | Specific Surface Area (S_BET) | Source |
|---|---|---|---|
| β-Ca₂P₂O₇ (synthesized via thermal treatment) | Nitrogen Adsorption (BET) | 7 m²/g | ubc.ca |
Mercury Porosimetry for Pore Size Distribution
Mercury intrusion porosimetry is a powerful technique for characterizing the pore size distribution, pore volume, and porosity of materials. lucideon.comparticletechlabs.com It is particularly effective for analyzing mesopores and macropores, covering a broad range of pore diameters from approximately 3 nanometers to over 900 micrometers. 3p-instruments.com3p-instruments.com
The method is based on the principle that a non-wetting liquid, mercury, will not penetrate pores unless pressure is applied. 3p-instruments.com The sample is placed in a sample cell (penetrometer), which is then evacuated and filled with mercury. As pressure is incrementally increased, mercury is forced into progressively smaller pores. particletechlabs.com The volume of mercury intruded at each pressure point is recorded. The Washburn equation is then used to relate the applied pressure to a corresponding pore diameter, allowing for the generation of a detailed pore size distribution curve. particletechlabs.com3p-instruments.com This analysis provides valuable data on total pore volume, pore area distributions, median pore diameter, and bulk density. lucideon.com
Table 4: Illustrative Data Output from Mercury Porosimetry Analysis
| Parameter | Typical Unit | Example Value | Source |
|---|---|---|---|
| Total Intrusion Volume | mL/g | 0.52 | lucideon.comparticletechlabs.com |
| Total Pore Area | m²/g | 15.4 | lucideon.comparticletechlabs.com |
| Median Pore Diameter (Volume) | µm | 2.5 | lucideon.com |
| Average Pore Diameter (4V/A) | µm | 0.14 | lucideon.com |
| Bulk Density | g/mL | 1.20 | lucideon.com |
| Apparent (Skeletal) Density | g/mL | 2.50 | lucideon.comparticletechlabs.com |
| Porosity | % | 52.0 | particletechlabs.com |
Note: The data in Table 4 is illustrative of typical results obtained from mercury porosimetry and does not represent experimentally measured values for this compound.
Crystallization and Growth Mechanisms of Calcium Diphosphate Dihydrate
Nucleation Kinetics of Calcium diphosphate (B83284) dihydrate
The formation of Calcium diphosphate dihydrate (CaHPO₄·2H₂O), also known as dicalcium phosphate (B84403) dihydrate (DCPD) or brushite, from a supersaturated solution is initiated by the process of nucleation, which involves the formation of stable crystalline nuclei. The kinetics of this process are fundamental to controlling the crystallization outcome.
Primary and Secondary Nucleation Stages
The nucleation of this compound can be understood through a thermodynamic-kinetic model which delineates distinct primary and secondary stages. In this model, the initial formation of crystalline structures is dominated by the nucleation of DCPD itself. researchgate.netacs.org
Primary Nucleation occurs in a clear solution, free from any existing crystals of the substance. It is the initial formation of new crystalline entities. This process is highly dependent on the level of supersaturation. For DCPD, it is understood that primary nucleation is the dominant mechanism at the onset of precipitation from a supersaturated calcium phosphate solution under specific conditions.
Secondary Nucleation , by contrast, is induced by the presence of existing crystals of this compound in the supersaturated solution. The surfaces of these existing crystals act as templates or catalytic sites, lowering the energy barrier for nucleation and thus accelerating the formation of new nuclei at a lower supersaturation level than required for primary nucleation. The formation pathway of calcium phosphates can be mathematically described where these primary and secondary nucleation stages are governed by the formation of DCPD. researchgate.net
Factors Influencing Nucleation Rate of this compound
The rate at which this compound nucleates is sensitive to a variety of experimental conditions. Understanding these factors is crucial for controlling the synthesis of this material.
pH of the Solution: The pH of the crystallization medium is a critical factor. Dicalcium phosphate dihydrate is typically formed in more acidic conditions, generally below a pH of 6.5. acs.orgnih.gov In near-neutral pH environments, a narrow change in pH can be enough to completely surpass the formation of the DCPD polymorph in favor of other calcium phosphate phases. acs.org
Rate of Reactant Addition: The speed at which calcium ions are introduced into a phosphate solution significantly influences which calcium phosphate phase will nucleate. Slower addition rates at lower pH values favor the formation of DCPD. acs.orguni-hannover.de
Supersaturation: As with all crystallization processes, the degree of supersaturation is a primary driving force for nucleation. Higher supersaturation levels generally lead to a higher nucleation rate.
Presence of Inhibitors: Various organic and inorganic substances can significantly inhibit the nucleation and crystal growth of DCPD. These inhibitors often function by adsorbing to the crystal surface, blocking active growth sites. Examples include polyphosphates, phosphonates, and phytate. cdnsciencepub.com The inhibitory effect is concentration-dependent. For instance, pyrophosphate shows no significant inhibition at very low concentrations (2.5 x 10⁻⁸ M) but can reduce the crystallization rate by approximately 70% at a higher concentration (5.00 x 10⁻⁷ M). cdnsciencepub.com
| Inhibitor | Inhibitor Concentration (M) | DCPD Growth Rate (mol min⁻¹) | Percentage Inhibition |
| None | 0 | 1.24 x 10⁻⁶ | 0% |
| Pyrophosphate | 5.00 x 10⁻⁷ | Not specified, but ~70% reduction | ~70% |
| Phytic Acid | 1.0 x 10⁻⁸ | 0.865 x 10⁻⁶ | ~30% |
| Phytic Acid | 1.0 x 10⁻⁷ | 0.175 x 10⁻⁶ | ~86% |
| NTMP | 2.50 x 10⁻⁷ | Markedly reduced | Not specified |
Data sourced from a constant composition study of DCPD crystal growth. The growth rate without inhibitor is provided as a baseline. cdnsciencepub.com
Counterintuitive Kinetic Effects in Calcium Diphosphate Nucleation
Research into the nucleation of calcium phosphates has revealed kinetic effects that can be described as counterintuitive. acs.orguni-hannover.de According to thermodynamic principles, it would be expected that gradually increasing the concentration of reactants (e.g., a slow addition rate of calcium to a phosphate solution) would allow the system to reach equilibrium and form the most thermodynamically stable product. acs.org
However, experimental observations have shown the opposite to be true under certain conditions. When precipitating calcium phosphate at near-physiological pH, a slow addition rate of calcium ions results in the formation of the less-stable polymorph, Dicalcium phosphate dihydrate (DCPD). acs.orguni-hannover.de Conversely, a faster addition rate leads to the formation of a more thermodynamically stable product, poorly crystalline hydroxyapatite (B223615) (PC-HA). acs.orguni-hannover.de This phenomenon highlights the critical role of kinetics in determining the crystalline phase outcome, where kinetic barriers can override thermodynamic favorability. acs.org The presence of different precursor pathways at varying experimental conditions leads to these unique nucleation outcomes. acs.org
Crystal Growth Kinetics of this compound
Following nucleation, the newly formed nuclei of this compound grow into larger crystals. The kinetics of this growth phase are governed by processes occurring at the crystal-solution interface.
Experimental Measurement of Crystal Growth Rates
The rate of crystal growth of this compound can be determined experimentally using various techniques. One common method involves monitoring the depletion of lattice ions from a supersaturated solution in a batch reactor. The concentrations of calcium and phosphate in the solution are measured over time, and the rate of decrease corresponds to the rate of crystal growth. up.pt
For example, in a study investigating the precipitation of brushite, the desupersaturation curves of calcium were plotted as a function of time to determine the growth kinetics. up.pt The crystal size evolution can also be measured using techniques like laser diffraction, which showed that the average crystal size of brushite increased rapidly before reaching a plateau. up.pt
Another powerful technique is the constant composition method , where the concentrations of calcium and phosphate ions in the supersaturated solution are kept constant by the controlled addition of titrant solutions. The rate of addition of the titrants required to maintain this constant composition directly corresponds to the rate of crystal growth. This method allows for the precise determination of growth rates under specific conditions of supersaturation, pH, and temperature. cdnsciencepub.com
The following table presents data from a constant composition study, illustrating the measurement of DCPD crystal growth rates.
| Experiment Number | Seed Weight (mg) | Growth Rate (mol min⁻¹) |
| 3 | 14 | 1.24 x 10⁻⁶ |
| 5 | 14 | 1.24 x 10⁻⁶ |
| 6 | 32 | 2.82 x 10⁻⁶ |
Molecular Mechanisms of Atomic Step Motion during Growth
The growth of a crystal occurs through the addition of growth units to its surface. On a molecular level, this often proceeds via the lateral movement of atomic steps across the crystal faces. In situ scanning probe microscopy, such as atomic force microscopy (AFM), has been instrumental in visualizing and understanding these molecular mechanisms for this compound (brushite). nih.govunt.edu
Studies using these techniques have revealed that the growth of brushite crystals is limited by the activation barrier for the incorporation of phosphate ions, rather than calcium ions. nih.govunt.edu This indicates that the process of integrating phosphate into the crystal lattice is the rate-determining step.
Additives and inhibitors can influence crystal growth by directly interacting with these moving atomic steps. Different molecules can affect step motion in distinct ways: nih.gov
Magnesium ions have been shown to slow the growth rate of all atomic steps on the brushite crystal surface.
Citrate (B86180) can increase the step free energy at low concentrations, and at higher concentrations, it can slow the polar step.
Bisphosphonates , such as etidronate, can have a significant impact, slowing certain steps while surprisingly increasing the velocity of others.
These molecular-level insights provide a detailed picture of how crystal growth occurs and how it can be controlled, which is essential for applications where the precise control of DCPD crystallization is required. nih.gov
Influence of Solution Parameters on Growth Kinetics
The growth kinetics of this compound (CaHPO₄·2H₂O), also known as brushite or DCPD, are profoundly influenced by a range of solution parameters. These factors dictate the rate of crystallization and can determine whether DCPD forms in preference to other calcium phosphate phases. Key parameters include pH, supersaturation, temperature, and the ratio of calcium to phosphate ions.
The pH of the solution is a critical determinant. The formation of DCPD is generally favored in more acidic conditions, typically below a pH of approximately 6.5. nih.gov Studies have shown that even small variations in pH, such as from 4.99 to 5.10, can significantly impact the nucleation of DCPD. nih.gov At near-neutral or basic pH values, other less soluble and more thermodynamically stable phases like hydroxyapatite (HAP) are preferentially formed. nih.gov The rate at which reactants are introduced also plays a crucial kinetic role. For instance, at a pH of 7.4, slow addition rates of calcium to a phosphate solution result in the formation of DCPD, whereas faster addition rates lead to the precipitation of poorly crystalline hydroxyapatite, demonstrating a counterintuitive kinetic effect. uni-hannover.deacs.org
Temperature is another significant factor. While DCPD forms at room temperature in acidic solutions, precipitation at higher temperatures (50°C and above) tends to produce the anhydrous form, calcium diphosphate (CaHPO₄). mdpi.com In electrochemical deposition studies, temperature variations from 0°C to 60°C influenced the resulting crystal phases and sizes, with the size of DCPD platelets decreasing as the electrolyte temperature increased. researchgate.net
The level of supersaturation and the ionic ratio of calcium to phosphate also govern the crystallization process. The growth kinetics often follow a second-order model, which is characteristic of crystallization on pure DCPD seed material. nih.gov The initial stoichiometry of precursor ions in the solution is critical in determining the nucleation and growth pathways available to the system. uni-hannover.de Additives are frequently used to control these kinetics, particularly in applications like biomedical cements where slowing the nucleation and growth of DCPD is desirable to extend working times for surgeons. nih.gov
Table 1: Influence of Key Solution Parameters on DCPD Growth Kinetics
| Parameter | Effect on DCPD Crystallization | Source |
| pH | Formation is favored in acidic conditions (typically pH < 6.5). Small pH changes significantly affect nucleation. | nih.govnih.gov |
| Reactant Addition Rate | Slow addition rates at near-neutral pH favor DCPD formation over more stable phases like hydroxyapatite. | uni-hannover.deacs.org |
| Temperature | Lower temperatures (e.g., room temperature, 0°C) favor the dihydrate form (DCPD). Higher temperatures (≥50°C) can lead to the anhydrous form. | mdpi.comresearchgate.net |
| Additives (e.g., Magnesium, Pyrophosphate) | Can be used to inhibit or slow down nucleation and growth rates. | nih.gov |
Size-Dependent and Size-Independent Growth Models (e.g., Bransom, MJ2, MJ3 models)
The growth of crystals from a solution can be described by various kinetic models, which are broadly categorized as size-independent or size-dependent. In size-independent growth, the growth rate of a crystal is constant and does not depend on its size. Conversely, size-dependent growth implies that the rate of growth is a function of the crystal's size, meaning larger crystals may grow at different rates than smaller ones. usgs.gov
For many crystallization systems, including sparingly soluble salts like calcium phosphates, growth rates are often found to be dependent on particle size. dergipark.org.tr Several models have been developed to describe this phenomenon. While specific applications of these models directly to this compound are not extensively detailed in the provided literature, their use in analogous systems like calcium sulfate (B86663) dihydrate illustrates their principles. Commonly used size-dependent growth models include:
Bransom Model: This is one of the simplest size-dependent models, which proposes a power-law relationship between the growth rate and the crystal size.
MJ2 and MJ3 Models: These are more complex empirical models that can describe more intricate growth behaviors, such as a growth rate that initially increases with size and then plateaus for larger crystals.
A study on the crystallization kinetics of calcium sulfate dihydrate analyzed growth rates using these models. dergipark.org.tr The kinetic parameters for each model were evaluated, and it was determined that the MJ3 model provided the best fit for the experimental data, indicating a clear size-dependent growth mechanism. dergipark.org.tr Such models are crucial for understanding and controlling crystal size distribution in industrial and biological crystallization processes.
Table 2: Comparison of Size-Dependent Crystal Growth Models (Based on an analogous CaSO₄·2H₂O system)
| Model Name | General Equation | Description | Source |
| Bransom | G(L) = k * Lᵇ | A simple power-law model where growth rate (G) is a function of crystal size (L). 'k' and 'b' are model parameters. | dergipark.org.tr |
| MJ2 | G(L) = G₀ * (1 + γ * L)ᵇ | An empirical model where G₀ is the growth rate of nuclei and γ and b are model parameters. | dergipark.org.tr |
| MJ3 | G(L) = Gₘ * (1 - (1 - (L/L))ᶜ) | A model where Gₘ is the limiting growth rate of large crystals, L is a chosen crystal size, and c is a parameter. This model often provides a better fit for complex systems. | dergipark.org.tr |
Morphology Control and Crystal Habit Modification of this compound
Control of Tabular and Petaloid Shapes
The morphology of this compound crystals, including the formation of specific habits like tabular (plate-like) and petaloid (petal-like) shapes, can be controlled by manipulating the synthesis conditions. The final shape of a crystal is determined by the relative growth rates of its different crystallographic faces; any factor that alters these relative rates can modify the crystal habit.
In electrochemical deposition methods, parameters such as electrolyte temperature and applied voltage are key levers for morphological control. researchgate.net For instance, when DCPD is electrodeposited at a low temperature of 0°C, the crystals predominantly form a platelet or tabular shape. researchgate.net As the deposition temperature is increased to 30°C and 60°C, a coexistence of both platelet and needle-like forms is observed. researchgate.net This suggests that lower temperatures favor the growth of faces that result in tabular morphologies. The presence of carbonate ions during crystallization in silica (B1680970) hydrogels has also been shown to influence the habit of calcium phosphate crystals, leading to elongated crystals with a faint blocky habit. mdpi.com While the term "petaloid" is not explicitly used in the cited literature for DCPD, complex, biomimetic, and hierarchical structures can be achieved by controlling synthesis parameters, which could encompass such morphologies. nih.gov
Induction of Nano-Surface Structures on this compound Particles
Creating nano-surface structures on this compound particles is a key area of research, particularly for biomedical applications where surface topography can influence cellular interactions. While the modification of existing micro-sized particles is one approach, much of the research focuses on the direct synthesis of nanostructured calcium phosphates. nih.gov
The synthesis of calcium phosphate nanoparticles with controlled size and structure can be achieved through various methods, including wet chemical precipitation. nih.govresearchgate.net During precipitation, factors such as reaction temperature and time can influence the formation of intermediate phases and the final particle size. For example, controlling the nucleation-growth kinetics by adjusting temperature, the molar ratio of calcium to phosphate, and reaction time allows for the formation of nanorods and nanowires. nih.gov These synthesis methods provide a route to produce DCPD particles that are inherently nanostructured, with high surface-area-to-volume ratios. nih.gov Such nanostructured materials are essential building blocks for creating biomimetic materials that mimic the hierarchical structure of natural bone and teeth. nih.gov
Phase Transformations Involving Calcium Diphosphate Dihydrate
Conversion Pathways of Calcium Diphosphate (B83284) Dihydrate to Other Calcium Phosphate (B84403) Phases
The conversion of calcium diphosphate dihydrate (DCPD) is dictated by thermodynamic and kinetic factors such as pH, temperature, and the ionic composition of the surrounding medium. In aqueous environments, acidic calcium phosphates like brushite are thermodynamically unstable at pH values above 6-7 and tend to convert into hydroxyapatite (B223615), the most stable calcium phosphate phase. researchgate.net However, under specific conditions, other intermediate or final phases can be formed.
The transformation of this compound (brushite) to dicalcium phosphate anhydrous (monetite) is primarily achieved through thermal dehydration. This process involves the removal of the two water molecules from the brushite crystal structure. minsocam.orgresearchgate.netsemanticscholar.org
The thermal dehydration of brushite to monetite is not a simple, single-step process but rather a complex, multistep reaction. rsc.org The kinetics are highly dependent on experimental conditions such as heating rate and water vapor pressure. researchgate.netrsc.org Upon heating, brushite loses its water molecules in two main steps, often accompanied by the formation of an amorphous phase. minsocam.orgresearchgate.net
The initial stages of dehydration are characterized by:
A surface reaction controlled by nucleation and growth. rsc.org
The inward movement of the reaction interface, with water vapor being released through voids in the newly formed monetite layer. rsc.org
A rapid escape of the remaining water vapor, which can cause the cleavage of the plate-like brushite particles. rsc.org
The conversion temperature is generally cited as being around 220°C, but the transformation can begin at lower temperatures (130-140°C) with prolonged exposure to heat. minsocam.orgresearchgate.net Slower heating rates tend to produce a greater amount of the intermediate amorphous phase. minsocam.orgresearchgate.net
| Temperature Range (°C) | Event | Controlling Mechanism | Reference |
|---|---|---|---|
| ~80 | Initial dehydration begins | - | researchgate.net |
| 130 - 140 | Monetite begins to form | Nucleation and Growth | researchgate.netrsc.org |
| 162 - 198 | Main dehydration steps | Interface movement, Vapor escape | rsc.orgresearchgate.net |
| ~220 | Approximate completion of conversion | - | minsocam.orgmdpi.com |
The crystal structure of brushite is layered, with sheets of calcium and phosphate ions held together by layers of water molecules through hydrogen bonds. minsocam.orgresearchgate.net These water molecules are integral to the stability of the crystal lattice. researchgate.net The thermal dehydration process involves the removal of these structural water molecules, which causes the collapse of the brushite crystal lattice to form the more compact structure of monetite. researchgate.net The loss of water is non-linear, which contributes to the formation of a hydrated, highly disordered amorphous phase alongside the crystalline monetite. minsocam.orgresearchgate.net This amorphous phase can be considered a disordered monetite structure with some water trapped within it. minsocam.org
This compound can serve as a precursor for the synthesis of octacalcium phosphate (OCP), a key intermediate in biological mineralization. nih.govcuneyttas.com This transformation typically occurs in specific aqueous solutions via a dissolution-reprecipitation reaction. mdpi.com While brushite is known to convert to apatite in simulated body fluid (SBF), immersion in Dulbecco's Modified Eagle Medium (DMEM) at body temperature (36.5°C) leads to its transformation into OCP over a period of 24 hours to one week. cuneyttas.comnih.gov
The morphology of the initial brushite crystals can influence the transformation time. mdpi.com The presence of phosphate ions in the solution is advantageous for the formation of OCP from a DCPD precursor, whereas a calcium-rich solution tends to favor the formation of hydroxyapatite. mdpi.com The transformation is confirmed by the appearance of characteristic phosphate and hydrogen phosphate groups in spectroscopic analyses. mdpi.com
| Medium | Temperature (°C) | Time | Key Factor | Reference |
|---|---|---|---|---|
| DMEM | 36.5 | 24 hours - 1 week | Medium composition (vs. SBF) | cuneyttas.comnih.gov |
| DMEM | 36.5 | 48 - 168 hours | Initial DCPD morphology | mdpi.com |
| Acetate (B1210297) Buffer (PO₄-rich) | 70 | 2 days | High phosphate concentration | mdpi.com |
| Acetic Acid Solution | 60 | Not specified | pH ~5.5 | researchgate.net |
Under neutral or basic conditions, particularly at pH values greater than 6-7, this compound is thermodynamically unstable and hydrolyzes to form more stable apatitic phases, such as hydroxyapatite (HA) or calcium-deficient hydroxyapatite (CDHA). researchgate.netnih.gov This conversion proceeds through a dissolution-precipitation mechanism, where brushite dissolves and provides the necessary calcium and phosphate ions for the nucleation and growth of HA. researchgate.netaminer.cn
The rate and product of this transformation are influenced by the solution's composition. In a pure aqueous alkaline solution, stoichiometric HA is formed after a prolonged hydrolysis period. researchgate.netaminer.cn However, the addition of external calcium ions to the solution accelerates the conversion process, leading to the formation of calcium-deficient HA (CDHA). researchgate.netaminer.cn Similarly, the incorporation of other ions, such as potassium, into the brushite structure can also favor the formation of intermediate phases and alter the transformation rate to HA. nih.gov
This compound and its anhydrous form, monetite, are important precursors in the synthesis of tricalcium phosphate (TCP), a widely used resorbable bioceramic. The formation of TCP from these precursors typically requires thermal treatment.
One method involves using DCPD as a primary matrix material. For instance, a structure can be fabricated where tricalcium phosphate powder reacts with phosphoric acid to form a DCPD matrix. researchgate.net This matrix is then converted to β-TCP and calcium pyrophosphate upon heat treatment at high temperatures (e.g., 1100-1300°C). researchgate.net
In another solid-state synthesis route, α-TCP is produced by firing a stoichiometric mixture of monetite (CaHPO₄) and calcium carbonate (CaCO₃) at temperatures between 1150°C and 1350°C. nih.gov In some aqueous reactions, DCPD can transform into an intermediate β-TCP phase before converting to a final product like carbonate apatite. mdpi.com The transformation of calcium-deficient apatite (which can be derived from brushite hydrolysis) to β-TCP upon calcination is another pathway where DCPD acts as an indirect precursor. nycu.edu.tw
Transformation to Dicalcium Phosphate Anhydrous (DCPA, Monetite)
Thermodynamic and Kinetic Aspects of Phase Transformations
The transformation of this compound to other calcium phosphate phases is governed by the principles of thermodynamics and kinetics. These factors determine the stability of the different phases and the rate at which transformations occur.
The stability of various calcium phosphate phases in aqueous solutions can be visualized through solubility phase diagrams, which plot the total molar concentrations of calcium and phosphate against pH. nih.gov In these diagrams, the solubility isotherms for different calcium phosphate salts delineate the conditions under which each phase is thermodynamically stable. nih.govkarger.com
Generally, hydroxyapatite (HAp) is the most stable and least soluble calcium phosphate phase at pH values above approximately 4.2. nih.govacs.org Below this pH, this compound (DCPD) becomes the more stable phase. nih.govacs.org However, other phases like octacalcium phosphate (OCP) and tricalcium phosphate (TCP) also have regions of relative stability. nih.gov
Although DCPD may be thermodynamically favored at lower pH, it is often considered a metastable phase because it can readily transform into more stable phases like OCP or HAp under physiological conditions. nih.govnih.gov The formation of a particular phase is not solely dictated by thermodynamic stability; kinetic factors play a crucial role. nih.gov For instance, DCPD and OCP often form more rapidly from solution than HAp, even in conditions where HAp is the most thermodynamically stable phase. nih.gov This is because the nucleation and growth of HAp can be kinetically hindered. nih.gov
The concept of metastable and stable equilibria is central to understanding the transformation of DCPD. While HAp represents the ultimate stable equilibrium product in many biological systems, the pathway to its formation often involves the initial precipitation of a more soluble, metastable phase like DCPD or amorphous calcium phosphate (ACP). nih.govnih.gov These precursors then transform into the more stable phase over time.
Below is an interactive data table summarizing the relative stability of common calcium phosphate phases at different pH ranges.
| pH Range | Most Stable Phase | Commonly Observed Metastable Phases |
| < 4.2 | This compound (DCPD) | - |
| > 4.2 | Hydroxyapatite (HAp) | Octacalcium phosphate (OCP), Amorphous calcium phosphate (ACP), Dicalcium phosphate dihydrate (DCPD) |
The rate at which this compound transforms into other calcium phosphate phases is significantly influenced by environmental factors such as temperature, pH, and the ionic strength of the surrounding solution.
Temperature: An increase in temperature generally accelerates the transformation kinetics of DCPD. nih.govmdpi.com For instance, the conversion of amorphous calcium phosphate (a common precursor to crystalline phases) to more stable forms is faster at higher temperatures. nih.gov Studies have shown that increasing the reaction temperature can inhibit the formation of acidic calcium phosphates like DCPD or promote their transformation into other phases such as octacalcium phosphate (OCP) and hydroxyapatite (HA). nih.gov At 25°C and 37°C, OCP can be the product of DCPD hydrolysis in a specific pH range, while at higher temperatures, more thermodynamically stable apatitic compounds are formed. nih.gov
pH: The pH of the solution is a critical determinant of both the direction and rate of phase transformation. The solubility of calcium phosphate phases is highly pH-dependent. nih.govkarger.com In acidic solutions, DCPD is more stable, while in neutral to basic conditions, hydroxyapatite is the most stable phase. nih.gov The transformation of DCPD to OCP and subsequently to an apatitic product is observed in serum, with the process being slowed in the presence of CO2, which affects the pH. nih.gov The rate of calcium ion diffusion through a collagen matrix, which influences calcification, is also pH-dependent, increasing with higher pH, while phosphate ion diffusion decreases. nih.gov
Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects transformation kinetics. High ionic strength can delay precipitation and favor heterogeneous nucleation of calcium phosphates on surfaces. researchgate.net Experimental data has shown that the formation of DCPD can dominate the initial nucleation rate, and its subsequent transformation to OCP or HA is influenced by the ionic strength level. nih.govsonar.ch The activity coefficient of phosphate ions, which is related to ionic strength, appears to correlate with the solid phase that is ultimately formed. nih.govsonar.ch
The following interactive table provides a summary of how these factors influence the transformation of this compound.
| Factor | Influence on Transformation Kinetics |
| Temperature | Increased temperature generally accelerates the transformation of DCPD to more stable phases like OCP and HAp. nih.govnih.gov |
| pH | Higher pH favors the transformation of DCPD to the more stable hydroxyapatite. nih.govnih.gov |
| Ionic Strength | High ionic strength can delay precipitation but may favor heterogeneous nucleation. researchgate.net The final phase formed can be influenced by the ionic strength. nih.govsonar.ch |
The transformation of this compound (DCPD) into more stable calcium phosphate phases, such as octacalcium phosphate (OCP) and hydroxyapatite (HAp), often proceeds through a dissolution-reprecipitation mechanism. mdpi.com This process involves the dissolution of the metastable DCPD phase, which increases the local concentration of calcium and phosphate ions in the solution. This supersaturated solution then serves as the driving force for the nucleation and growth of a more thermodynamically stable phase.
Several studies have provided evidence for this mechanism. For example, the transformation of DCPD blocks into OCP blocks has been observed to occur through a dissolution-precipitation reaction when immersed in a phosphate-containing solution. mdpi.com The initial dissolution of DCPD is a critical step, and factors that influence its solubility will consequently affect the rate of transformation.
The transformation of amorphous calcium phosphate (ACP), another common precursor, to HAp has also been shown to occur via a dissolution-recrystallization pathway. acs.org While ACP is distinct from DCPD, the underlying principle of a less stable phase dissolving to feed the growth of a more stable one is analogous. In this process, smaller ACP particles may dissolve completely, while larger particles can transform through dissolution of their interior, followed by the precipitation of HAp on the surface. acs.org
The presence of certain ions in the solution can influence the dissolution-reprecipitation process. For instance, the hydrolysis of DCPD to apatite is promoted by the presence of fluoride (B91410) ions. nih.gov
In addition to dissolution-reprecipitation, ion diffusion and subsequent crystallization play a crucial role in the transformation of calcium phosphate phases. This is particularly relevant in systems where the transport of ions to the crystal growth site is a rate-limiting step.
The local environment, such as the presence of a hydrogel or a biological matrix like collagen, can significantly impact ion diffusion. nih.govacs.org For instance, in a diffusion-controlled system using an agarose (B213101) hydrogel, the flux of calcium ions plays a critical role in determining the morphology, density, and phase of the resulting calcium phosphate crystals. acs.org By controlling the diffusion of calcium ions, it is possible to synthesize homogeneous octacalcium phosphate/hydrogel composites. acs.org
The pH of the environment can also affect ion diffusion. Studies on collagen matrices have shown that an increase in pH enhances the diffusion of calcium ions while decreasing the diffusion of phosphate ions. nih.gov This differential effect on ion transport can, in turn, influence the location and nature of the precipitated calcium phosphate phase. nih.gov Therefore, the interplay between ion diffusion through the reaction medium and the subsequent crystallization process is a key aspect of the transformation of this compound and other calcium phosphate precursors.
Intermediate Phases in this compound Transformation Pathways
One of the most commonly cited intermediate phases in the transformation of DCPD is octacalcium phosphate (OCP) . nih.govnih.govfao.org Under certain conditions of temperature and pH, the hydrolysis of DCPD leads to the formation of OCP. nih.gov For example, in experiments conducted in ultrafiltered serum, DCPD crystals were observed to transform into OCP before further converting to a more basic apatitic product. nih.gov The transformation of DCPD to OCP can occur without the presence of an intermediate amorphous phase. fao.org
Amorphous calcium phosphate (ACP) is another significant intermediate, though its role can be complex. While the direct transformation of DCPD to OCP may not involve an amorphous phase, the subsequent transformation of OCP to HAp can result in the formation of an intermediate amorphous phase. fao.orgresearchgate.net In some scenarios, ACP with a low calcium-to-phosphate ratio has been suggested as a precursor to OCP formation. mdpi.com
In addition to these well-established intermediates, research has suggested the existence of other, more transient or "pseudo" phases. For instance, a pseudo-OCP has been described as a metastable intermediate that lacks the HPO₄-OH layers found in the conventional OCP structure. semanticscholar.org This phase is thought to form during the structural conversion from an amorphous phase and gradually transforms into true OCP. semanticscholar.org Furthermore, depending on the reaction conditions, anhydrous forms of dicalcium phosphate, such as monetite (DCPA) , can also appear as intermediates, particularly during the transformation of DCPD blocks. mdpi.com
The following interactive table summarizes the key intermediate phases involved in the transformation of this compound.
| Intermediate Phase | Role in Transformation |
| Octacalcium phosphate (OCP) | A common intermediate formed from the hydrolysis of DCPD. nih.govnih.gov |
| Amorphous calcium phosphate (ACP) | Can be an intermediate in the transformation of OCP to HAp. fao.orgresearchgate.net |
| Monetite (DCPA) | Can be an intermediate, for example, in the transformation of DCPD blocks. mdpi.com |
| Pseudo-OCP | A proposed metastable intermediate with a structure slightly different from conventional OCP. semanticscholar.org |
Theoretical and Computational Investigations of Calcium Diphosphate Dihydrate Systems
Thermodynamic Modeling of Calcium Diphosphate (B83284) Dihydrate Precipitation and Stability
Thermodynamic modeling is instrumental in predicting the conditions under which calcium diphosphate dihydrate will precipitate from a solution and its relative stability compared to other calcium phosphate (B84403) phases. These models are based on fundamental principles of chemical thermodynamics and are used to calculate key parameters that dictate the behavior of the system at equilibrium.
The saturation index (SI) is a critical parameter derived from thermodynamic data that indicates the degree of saturation of a solution with respect to a specific solid phase. It is calculated as the logarithm of the ratio of the ion activity product (IAP) to the thermodynamic solubility product (Ksp). A positive SI value suggests that the solution is supersaturated and precipitation is thermodynamically favorable, a negative SI indicates undersaturation and a tendency for the solid to dissolve, while an SI of zero signifies equilibrium.
In the context of this compound, thermodynamic modeling has been employed to calculate SI values under various conditions, such as in simulated body fluids. nih.govresearchgate.net For instance, in a biomimetic system, the SI for dicalcium phosphate dihydrate (DCPD) and other calcium phosphate phases can be modeled across a range of pH values. nih.govresearchgate.net At a Ca/P molar ratio of 1, solutions may be undersaturated with respect to all solid phases at a pH below 4 (SI < 0). nih.govresearchgate.net As the pH increases to 4, co-precipitation of DCPD and hydroxyapatite (B223615) (HA) can be predicted. nih.govresearchgate.net At a pH greater than 4, while DCPD may be the stable phase, the number of other co-precipitating solid phases can increase. nih.govresearchgate.net
The following table illustrates hypothetical Saturation Indices for various calcium phosphate phases at different pH levels, demonstrating the utility of this thermodynamic parameter.
| pH | Saturation Index (SI) for DCPD | Saturation Index (SI) for Hydroxyapatite (HA) | Saturation Index (SI) for Octacalcium Phosphate (OCP) | Predicted Behavior |
| 3.5 | -0.5 | -1.2 | -0.8 | Undersaturated; dissolution favored |
| 4.0 | 0.1 | 0.0 | 0.05 | Supersaturated; co-precipitation of DCPD and HA likely |
| 5.0 | 0.8 | 0.5 | 0.6 | Supersaturated; DCPD is a stable phase, potential for multiple phases to co-precipitate |
| 6.0 | 1.5 | 1.2 | 1.3 | Highly supersaturated; increased driving force for precipitation |
This table is illustrative and based on general trends described in the literature. Actual SI values are dependent on specific solution compositions and temperatures.
Free energy calculations provide a fundamental understanding of the stability of different calcium phosphate phases and the driving forces behind their transformation. The Gibbs free energy of formation (ΔGf°) is a key thermodynamic property that can be used to predict the spontaneity of a reaction. A more negative ΔGf° indicates a more stable compound.
Computational methods, such as those based on force field simulations, have been developed to calculate the free energies of hydration for ions and the solubility of solid mineral phases within the aqueous calcium phosphate system. nih.govresearchgate.net These force fields are parameterized to reproduce key thermodynamic properties and can be validated against experimental data. nih.govresearchgate.net Such calculations are crucial for understanding ion pairing and the formation of pre-nucleation clusters, which are the initial steps in the precipitation process. ru.nl
The relative stability of different calcium phosphate phases can be assessed by comparing their free energies of formation. For example, while dicalcium phosphate dihydrate may form initially under certain kinetic conditions, other phases like hydroxyapatite are generally more thermodynamically stable in physiological environments.
| Calcium Phosphate Phase | Chemical Formula | Typical Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Relative Stability |
| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | -1797.2 | Metastable |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | -13476.5 | Thermodynamically Stable |
| Octacalcium Phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | -10890.1 | Intermediate Stability |
| Amorphous Calcium Phosphate (ACP) | Variable | Less Negative than Crystalline Phases | Kinetically Favored Precursor |
Note: The Gibbs Free Energy of Formation values are approximate and can vary based on the specific crystalline form and conditions.
Thermodynamic models can be utilized to predict the generation of different calcium phosphate phases under specific experimental conditions. nih.goviwaponline.com By considering the initial concentrations of calcium and phosphate ions, pH, temperature, and the presence of other ions, these models can forecast which solid phases are most likely to precipitate. nih.goviwaponline.com
For instance, a modified thermodynamic model might assume that a mixture of amorphous calcium phosphate (ACP) and dicalcium phosphate dihydrate (DCPD) is the initial precipitated product in a short-term experiment. nih.gov Such models can be refined with correction equations to better simulate the precipitation behavior observed in real-world scenarios, such as in phosphorus recovery from wastewater. nih.goviwaponline.com These predictive models are invaluable for optimizing operational conditions, for example, by determining the ideal pH and Ca/P molar ratio to maximize the recovery of phosphorus as calcium phosphate. nih.goviwaponline.com
Kinetic Modeling of this compound Growth and Transformation
While thermodynamics predicts the equilibrium state of a system, kinetics describes the rate at which that equilibrium is approached. Kinetic modeling of this compound is essential for understanding the mechanisms of crystal growth and the transformation of this phase into more stable forms.
The growth of this compound crystals from a supersaturated solution is driven by the chemical potential gradient between the solute in the bulk solution and the crystal surface. Kinetic models based on this principle can describe the rate of crystal growth.
The kinetics of dicalcium phosphate dihydrate (DCPD) crystallization have been studied by monitoring changes in ion concentrations in supersaturated solutions seeded with crystals. datapdf.com The rate of crystal growth can often be described by a second-order equation with respect to concentration, which suggests a surface reaction-controlled process. datapdf.com The rate of growth is also influenced by temperature, and an activation energy for the crystal growth process can be determined experimentally. datapdf.com The presence of certain ions, such as pyrophosphate, can have a significant inhibitory effect on the crystal growth rate, which can be modeled in terms of adsorption at active growth sites. datapdf.com
In kinetic models of crystal growth, it is crucial to consider the non-ideal behavior of ions in solution. The activity of an ion, which represents its effective concentration, is often lower than its molar concentration due to electrostatic interactions with other ions. The activity coefficient is a correction factor that relates activity to concentration.
The extended Debye-Hückel model is a widely used equation to calculate the activity coefficients of ions in electrolyte solutions. aqion.dewikipedia.org This model takes into account the ionic strength of the solution and the charge and size of the ions. aqion.dewikipedia.org For solutions with higher ionic strengths, other models such as the Davies equation or Pitzer equations may be more appropriate. libretexts.org The accurate calculation of activity coefficients is essential for determining the true supersaturation of the solution, which is the driving force for crystal growth. mdpi.comacs.org
The extended Debye-Hückel equation is given by:
log₁₀(γᵢ) = - (A * zᵢ² * √I) / (1 + B * aᵢ * √I)
Where:
γᵢ is the activity coefficient of ion i
A and B are constants that depend on the solvent and temperature
zᵢ is the charge of ion i
I is the ionic strength of the solution
aᵢ is the effective hydrated radius of ion i
By incorporating activity coefficients calculated from models like the extended Debye-Hückel, kinetic models of this compound growth can more accurately reflect the real-world behavior of these systems.
Population Balance Theory in Crystallization Kinetics
Population Balance Theory (PBT) is a powerful mathematical framework used to describe the evolution of a particle size distribution in a crystallizing system. In the context of this compound (CaHPO₄·2H₂O), also known as dicalcium phosphate dihydrate (DCPD), PBT can model the complex interplay of nucleation, growth, aggregation, and breakage phenomena that govern the final crystal product characteristics.
A multidimensional population balance model has been applied to study the crystallization of calcium pyrophosphate dihydrate, a related calcium phosphate compound. marmara.edu.trresearchgate.net This approach expresses the growth and breakage terms as functions of crystal size in two dimensions. marmara.edu.tr The model can be resolved using finite differences to understand the dominant mechanisms under different conditions. marmara.edu.tr For instance, in a non-additive medium, crystal growth along one dimension might be significantly more dominant than growth along another dimension or breakage. marmara.edu.tr
The introduction of additives, such as amino acids, can alter the crystallization kinetics. marmara.edu.tr PBT models can quantify these effects, showing, for example, that certain amino acids can make crystals more fragile, leading to breakage becoming a dominant mechanism at specific size ranges and concentrations. marmara.edu.tr These models have demonstrated that both growth and breakage can be considerably suppressed in the presence of such additives. marmara.edu.tr The population balance equation for these systems can be solved numerically, considering aggregation and breakage steps, to determine the predominant crystallization mechanism. researchgate.net
For amorphous calcium phosphate, a precursor to crystalline phases like DCPD, population balance modeling has been used to investigate its precipitation kinetics. researchgate.net By employing a Y-mixer-tubular reactor setup, the set of moment equations generated from the population balance equation can be solved using methods like the direct quadrature method of moments. researchgate.net The population density function can be approximated by a gamma distribution with correction terms, and model parameters are estimated by fitting this function to experimental particle size distribution data. researchgate.net
The following table summarizes the key phenomena in crystallization kinetics that can be modeled using Population Balance Theory.
| Crystallization Phenomenon | Description | Role in this compound Formation |
| Nucleation | The initial formation of new crystal nuclei from a supersaturated solution. | Determines the initial number of crystals. |
| Growth | The increase in size of existing crystals. | Affects the final crystal size distribution. |
| Aggregation | The collision and sticking together of individual crystals to form larger clusters. | Can lead to a bimodal size distribution and affect product properties. |
| Breakage | The fragmentation of larger crystals into smaller ones, often due to mechanical stress. | Can increase the number of smaller crystals. |
Classical Nucleation Theory Applications
Classical Nucleation Theory (CNT) provides a fundamental framework for understanding the initial stages of crystal formation from a supersaturated solution. wikipedia.org It describes the formation of a new phase, such as this compound, as a process of overcoming an energy barrier to form a stable nucleus. wikipedia.org The theory is instrumental in explaining the immense variation in nucleation times, which can range from negligible to extremely long. wikipedia.org
The central equation in CNT predicts the nucleation rate (J) as a function of several factors, including the free energy barrier (ΔG*) for forming a critical nucleus. nih.gov The theory posits that for a new crystal to form, a small cluster of ions (a nucleus) must reach a critical size where the favorable free energy of forming a bulk phase overcomes the unfavorable free energy of creating a new surface.
In the context of calcium phosphate systems, CNT is applied to understand the formation pathways of various phases. uni-hannover.de The nucleation of different calcium phosphate phases, including DCPD, is influenced by kinetic factors such as the rate of addition of reactants and the pH of the solution. uni-hannover.de For example, at a lower pH and slow addition rates of calcium ions, DCPD is the favored product. uni-hannover.de Conversely, faster addition rates can lead to the formation of more thermodynamically stable phases like poorly crystalline hydroxyapatite, highlighting the role of kinetics in determining the final product. uni-hannover.de This counterintuitive effect, where a less stable polymorph forms under slower, more controlled conditions, underscores the complexity of nucleation pathways. uni-hannover.de
The induction time for the formation of nuclei, a key parameter in crystallization studies, can be described using CNT through the activation energy required for nucleation. researchgate.net Studies on the nucleation and growth of calcium phosphate on self-assembled templates have shown that after an initial induction period, growth corresponds to the formation and growth of nuclei in the solution, which then adsorb onto the substrate. researchgate.net
Molecular Simulations of this compound Interactions
Molecular Dynamics Simulation of Adsorption on this compound Surfaces
MD simulations of protein adsorption on OCP surfaces have been used to investigate the dynamic process of absorption. nih.gov These simulations involve constructing atomic models of the crystal planes and the adsorbing protein. The interaction energy between the protein and the crystal surface, as well as the strain energy of the protein upon adsorption, can be calculated to quantify the adsorption behavior. nih.gov Such studies have shown that the interaction energy can vary depending on the crystallographic plane of the adsorbent and the properties of the adsorbing molecule. nih.gov For example, basic proteins may show a higher interaction energy and thus a greater favorability for adsorption onto OCP surfaces compared to acidic proteins. nih.gov
Similarly, MD simulations have been employed to study the adsorption of polymers, like polyacrylamide, onto calcite (calcium carbonate) surfaces. mdpi.comnih.gov These simulations can reveal how different functional groups on the polymer chain interact with the crystal surface. mdpi.com Electrostatic interactions often play a crucial role, for instance, between the amide and carboxyl groups of the polymer and the calcium ions on the calcite surface. mdpi.com Enhanced sampling methods, such as umbrella sampling, can be used to calculate the free energy of adsorption, providing a quantitative measure of the adsorption performance. mdpi.com
The following table outlines the key steps and outputs of a typical molecular dynamics simulation of adsorption on a crystal surface.
| Simulation Step | Description | Key Outputs |
| System Setup | Construction of atomic models for the crystal slab (e.g., a specific crystallographic plane of DCPD) and the adsorbing molecule in a simulation box with a solvent (e.g., water). | Initial configuration of the system. |
| Energy Minimization | Relaxation of the system to a low-energy configuration to remove any unfavorable atomic clashes. | A stable starting structure for the simulation. |
| Equilibration | Simulation run under controlled temperature and pressure to allow the system to reach thermal equilibrium. | A thermodynamically stable system. |
| Production Run | The main simulation run where data is collected for analysis. The trajectory of atoms and molecules is recorded over time. | Atomic trajectories, interaction energies, conformational changes. |
| Analysis | Calculation of various properties from the simulation trajectory. | Adsorption energy, binding free energy, orientation of the adsorbed molecule, changes in molecular conformation. |
Simulation of Pre-Nucleation Clusters in Aqueous Solutions
The formation of crystalline phases like this compound is often preceded by the formation of pre-nucleation clusters (PNCs) in solution. These are small, transient agglomerates of ions that are thought to be the building blocks for larger, more stable nuclei. Molecular dynamics simulations have been instrumental in elucidating the structure, stability, and aggregation pathways of these clusters in aqueous calcium phosphate solutions. nih.govwhiterose.ac.ukucl.ac.uk
Classical MD simulations and free energy methods have been used to understand the molecular processes occurring before the first nucleation event. nih.govwhiterose.ac.uk These simulations can compute the association constants for the formation of various calcium phosphate complexes. nih.govwhiterose.ac.uk For instance, studies have investigated the stability of proposed building units like [Ca(HPO₄)₃]⁴⁻, finding that they may only be present in small amounts under typical experimental conditions. nih.govwhiterose.ac.uk
Ab initio MD simulations, which are based on quantum mechanical principles, have provided further insights into the structure and stability of PNCs. ucl.ac.ukresearchgate.net These simulations have been used to study complexes such as calcium triphosphate, revealing details about the coordination of the calcium ion by phosphate groups and water molecules. researchgate.net For example, the calcium ion in such a complex might be seven-coordinated by two bidentate phosphates, one monodentate phosphate, and two water molecules. ucl.ac.ukresearchgate.net Free energy calculations using techniques like umbrella sampling can show that certain complexes are energetically favored and more thermodynamically stable than the free ions in solution. ucl.ac.ukresearchgate.net
The aggregation of these pre-nucleation clusters is a key step in the nucleation pathway. Simulations have explored the aggregation of species like CaHPO₄ and [Ca(HPO₄)₂]²⁻, finding that their dimerization is favorable. whiterose.ac.uk The idea that nucleating clusters are formed from these molecular complexes is a central concept in non-classical nucleation theories. nih.gov
Force Field Derivation for Calcium Phosphate Species
The accuracy of classical molecular dynamics simulations is critically dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system of atoms or molecules. For simulations of calcium phosphate systems, it is essential to have a force field that can accurately reproduce the interactions between calcium ions, phosphate ions (in their various protonation states), and water molecules.
Several research efforts have been dedicated to deriving and validating force fields specifically for the aqueous calcium phosphate system. whiterose.ac.uknih.govacs.orgcore.ac.uk The primary goal of these force fields is to reproduce key thermodynamic properties, such as the free energies of hydration of the ions and the solubility of the solid mineral phases. whiterose.ac.uknih.govacs.org
The derivation process often involves calibrating the interactions of phosphate anions (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻) with water by comparing simulation results with data from ab initio molecular dynamics. whiterose.ac.uknih.govacs.org This ensures that the behavior of the ions in solution is accurately captured. The force field is also evaluated in the solid state by benchmarking its predictions of structural and mechanical properties against experimental data and other existing models. whiterose.ac.uknih.govacs.org
A crucial validation step for a new force field is to compute the thermodynamics of ion pairing for calcium phosphate species in water and compare the results with experimental data. whiterose.ac.uknih.govacs.org A well-calibrated force field will show excellent agreement with these experimental values. whiterose.ac.uknih.govacs.org The development of such accurate force fields is vital for studying the thermodynamics of ion association processes in water and for investigating phenomena like biomineralization. core.ac.ukscribd.com
Mathematical Descriptions of this compound Formation Pathways
The formation of calcium phosphate phases under biologically relevant conditions often proceeds through a series of transformations involving precursor phases. Mathematical models have been developed to describe these formation pathways, combining thermodynamic and kinetic principles. researchgate.net
A thermodynamic-kinetic model can be used to mathematically describe the formation pathway of apatitic phases. researchgate.net In such a model, the nucleation stages (both primary and secondary) can be dominated by the formation of dicalcium phosphate dihydrate (DCPD). researchgate.net This is followed by a fast growth stage that is limited by the diffusion of Ca²⁺ ions, driven by the solubility of a more stable phase like octacalcium phosphate (OCP) or hydroxyapatite (HA). researchgate.net
It is hypothesized that hydroxyapatite does not crystallize in a single step but rather through intermediate stages that are dependent on the pH of the medium. researchgate.net At higher pH values, an amorphous calcium phosphate phase may form first, which then transforms into DCPD, then OCP, and finally hydroxyapatite. researchgate.net At lower pH values, the sequence might be different, with OCP potentially forming before DCPD. researchgate.net
The conversion of DCPD to other calcium phosphate phases, such as OCP, can also be described mathematically. When a block of DCPD is immersed in a solution containing phosphate ions, it can be converted to OCP while maintaining its macroscopic structure. mdpi.com This transformation occurs through a dissolution-precipitation reaction, where DCPD dissolves and OCP precipitates. mdpi.com The presence of a high concentration of phosphate ions favors the formation of OCP from DCPD. mdpi.com Conversely, a high concentration of calcium ions tends to promote the conversion of DCPD to hydroxyapatite and anhydrous dicalcium phosphate (DCPA). mdpi.com
Interactions of Calcium Diphosphate Dihydrate with Exogenous Chemical Species
Influence of Organic Additives on Calcium Diphosphate (B83284) Dihydrate Crystallization
Organic molecules, through their functional groups, can exhibit a range of interactions with the nascent or growing brushite crystals, acting as promoters, inhibitors, or morphology modifiers.
Amino acids, the building blocks of proteins, play a significant role in controlling biomineralization processes. Their influence on calcium diphosphate dihydrate (DCPD) crystallization depends on the nature of their side chains.
In seeded growth experiments, different classes of amino acids have demonstrated varied effects. Charged amino acids like lysine (B10760008) and aspartic acid, along with the non-polar phenylalanine, have been shown to promote the formation of calcium phosphate (B84403) on DCPD seed crystals. researchgate.net In contrast, the influence of other polar amino acids was found to be negligible. researchgate.net Phenylalanine, a non-polar amino acid, was identified as a particularly efficient promoter of precipitation. researchgate.net
Studies focusing on specific amino acids reveal further details. In the presence of arginine, the crystallization of DCPD occurs with a faster nucleation rate. nih.gov This is attributed to the generation of more hydroxide (B78521) ions (OH⁻) following the hydrolysis of arginine at 37°C, which modulates the reaction conditions. nih.gov Glutamic acid can also influence the crystal morphology; its presence has been associated with the clustering of DCPD crystals, leading to a "chrysanthemum-like" morphology. nih.gov
Phosphorylated amino acids, such as phosphoserine, exhibit strong inhibitory effects. Research shows that phosphoserine has the greatest inhibitory ability among tested amino acids on DCPD seeded growth, with an effect equal to that of calcium pyrophosphate, a known inhibitor. nih.gov This potent inhibition is likely due to strong electrostatic interactions between the phosphorylated side groups and the charged surfaces of the DCPD crystals. nih.gov
| Amino Acid | Class | Observed Effect on DCPD Crystallization | Citation |
|---|---|---|---|
| Glutamic Acid | Acidic (Charged) | Promotes formation; induces "chrysanthemum-like" morphology. | nih.gov |
| Arginine | Basic (Charged) | Increases nucleation rate. | nih.gov |
| Lysine | Basic (Charged) | Promotes calcium phosphate formation on DCPD seeds. | researchgate.net |
| Aspartic Acid | Acidic (Charged) | Promotes calcium phosphate formation on DCPD seeds. | researchgate.net |
| Phenylalanine | Non-polar | Strongly promotes precipitation. | researchgate.net |
| Phosphoserine | Phosphorylated | Strongly inhibits seeded growth. | nih.gov |
Carboxylate ions are known inhibitors of calcium phosphate crystallization, an effect that is largely dependent on the number and arrangement of their carboxyl (-COO⁻) groups.
Studies on the inhibition of calcium pyrophosphate dihydrate (CPPD) formation provide insight into these structure-function relationships. Monocarboxylates, such as acetate (B1210297) and glucuronate, demonstrate little to no inhibitive effect on crystal formation. nih.gov However, the inhibitory capacity increases significantly with the number of carboxylate groups. Dicarboxylates, like malate, show a greater inhibitory effect than monocarboxylates. nih.gov The tricarboxylate citrate (B86180) is an even more potent inhibitor. nih.govresearchgate.net This suggests that the spatial arrangement and density of carboxylate ligands are more critical to inhibition than the effect of any single ligand. nih.gov Citrate ions can adsorb onto the lateral faces of brushite crystals through electrostatic interactions, leading to changes in the crystal's morphology. saudijournals.com
| Carboxylate Ion | Class | Inhibitory Effect on CPPD/DCPD Formation | Citation |
|---|---|---|---|
| Acetate | Monocarboxylate | Little to no effect. | nih.gov |
| Glucuronate | Monocarboxylate | Little to no effect. | nih.gov |
| Malate | Dicarboxylate | Moderate inhibition. | nih.gov |
| Citrate | Tricarboxylate | Strong inhibition; alters crystal morphology. | nih.govresearchgate.netsaudijournals.com |
Other small organic molecules can also modulate the growth kinetics of this compound.
Bisphosphonates are a class of compounds known for their strong affinity for calcium phosphate minerals. nih.govscience.gov They avidly bind to calcium crystals, which allows them to act as potent inhibitors of crystal growth. nih.gov Their mechanism involves influencing the step motion during the growth of brushite crystals, thereby altering the kinetics. researchgate.net
Oxalic acid , a dicarboxylic acid, has been reported to have no significant effect on the crystallization of brushite. researchgate.net This indicates that not all molecules with multiple carboxylate groups are effective inhibitors, and factors such as molecular stereochemistry play a crucial role. researchgate.net
Polymers and polyelectrolytes can exert significant control over the crystallization process, influencing the crystal phase, morphology, and growth rate.
The interaction can be highly specific. For instance, polyaspartic acid (PASP) inhibits the crystallization of DCPD and modifies its morphology by preferentially interacting with the dominant (010) crystal face. nih.govresearchgate.net This specificity is attributed to a structural and stereochemical fit between the carboxylate groups of the PASP's beta-sheet strand and the distances between calcium atoms on the crystal surface, leading to the incorporation of the polyelectrolyte into the crystal and resulting in a leaf-like appearance. google.com
In contrast, some polyelectrolytes can prevent the formation of DCPD altogether. Multilayer films of poly(styrene sulfonate) (PSS) and poly(allylamine) (PAH) were found to induce the nucleation of other calcium phosphate phases like hydroxyapatite (B223615) or octacalcium phosphate, but not dicalcium phosphate dihydrate, which would normally form on the bare silica (B1680970) surface. researchgate.net
Other polyelectrolytes, such as poly-l-lysine and poly-l-glutamic acid, can exhibit a dual action, inducing nucleation at low concentrations while inhibiting it at higher concentrations. nih.govresearchgate.net These interactions are often nonspecific and electrostatic, resulting in smaller crystals with rounded edges. nih.govresearchgate.net
Effects of Inorganic Ions on this compound Systems
Inorganic ions present in the crystallization medium can substitute for calcium in the crystal lattice or adsorb to the surface, thereby affecting crystal growth, stability, and subsequent transformation into other calcium phosphate phases.
Divalent cations with ionic radii similar to Ca²⁺ can have pronounced effects on DCPD systems.
Magnesium (Mg²⁺): The effect of magnesium on brushite crystallization is complex. Some studies report that magnesium acts as a growth inhibitor and can stabilize brushite against dissolution and transformation to other phases like octacalcium phosphate and hydroxyapatite. nih.gov Mg-bearing brushite phases have been shown to form over a wide range of Ca:Mg ratios. bohrium.com However, other investigations have found that magnesium does not have a significant effect on the rate of brushite crystal growth. saudijournals.comresearchgate.net
Zinc (Zn²⁺): Zinc ions are strong inhibitors of brushite crystal growth and transformation. nih.govresearchgate.net Even at low concentrations (as low as 0.1 mM/L), zinc inhibits the crystal growth of DCPD. researchgate.netnih.gov Zn²⁺ can substitute for Ca²⁺ in the brushite crystal structure due to their similar charge and size, which hinders crystallization. nih.govnih.gov At higher Zn/Ca molar ratios, the presence of zinc leads to the formation of different mineral phases, such as parascholzite or hopeite, or promotes the formation of amorphous calcium phosphate. nih.govresearchgate.netresearchgate.net
Cadmium (Cd²⁺): Cadmium ions inhibit the lateral growth of brushite crystals. researchgate.net In situ atomic force microscopy has revealed that Cd²⁺ adsorbs onto the step edges of the brushite (010) face, which modifies the morphology of etch pits that form during dissolution. acs.org Over time, this can lead to the formation of new cadmium-containing precipitates on the brushite surface via a coupled dissolution-precipitation mechanism. acs.org
Lead (Pb²⁺): In contrast to the inhibitory effects of zinc and cadmium, lead (Pb²⁺) acts as a moderate promoter for the solvent-mediated transformation of brushite into more basic calcium phosphates like octacalcium phosphate and hydroxyapatite. researchgate.net This promotional effect is explained by the ability of lead to form nuclei with a crystal structure suitable to template further growth, such as apatite/pyromorphite ((Ca,Pb)₅(PO₄)₃OH). researchgate.net
| Divalent Cation | Effect on DCPD Crystal Growth | Effect on DCPD Transformation | Citation |
|---|---|---|---|
| Magnesium (Mg²⁺) | Inhibitory / No significant effect (conflicting reports). | Inhibits transformation to apatite. | saudijournals.comnih.govbohrium.comresearchgate.net |
| Zinc (Zn²⁺) | Strongly inhibitory; can be incorporated into lattice. | Strongly inhibitory. | nih.govnih.govresearchgate.netresearchgate.netnih.gov |
| Cadmium (Cd²⁺) | Inhibits lateral growth; alters surface morphology. | Can lead to new precipitate formation on the surface. | researchgate.netacs.org |
| Lead (Pb²⁺) | - | Moderate promoter of transformation to OCP/apatite. | researchgate.net |
Role of Anions (e.g., F-, CO3=, P2O74-, C2O4=) on this compound Hydrolysis and Growth Inhibition
The hydrolysis and crystal growth of this compound (DCPD), also known as Brushite, are significantly influenced by the presence of various anions in the aqueous environment. These ions can either promote the transformation of DCPD into more stable calcium phosphate phases or inhibit its crystal growth, altering its fundamental properties and behavior.
Fluoride (B91410) (F⁻)
Fluoride ions exhibit a pronounced effect on the hydrolysis of DCPD. Research indicates that fluoride actively promotes the hydrolysis of DCPD to form apatite, a more thermodynamically stable calcium phosphate compound. nih.govresearchgate.net This process is influenced by factors such as pH and temperature. In the presence of calcium fluoride (CaF₂), the resulting apatite shows improved crystallinity. nih.govresearchgate.net The fluoride content of the apatite product increases as the pH of the reaction environment decreases. nih.govresearchgate.net
Conversely, fluoride can also act as an inhibitor of DCPD crystal growth. Studies have shown that the addition of sodium fluoride (NaF) or potassium fluoride (KF) to a crystallizing system reduces the size and number of DCPD crystals formed. researchgate.net KF, in particular, demonstrates a more drastic suppression of crystal formation compared to NaF. researchgate.net This inhibitory effect on nucleation and subsequent growth has been noted in various investigations. researchgate.net
Carbonate (CO₃²⁻)
The presence of carbonate ions can complicate the hydrolysis of this compound. In aqueous mixtures containing both DCPD and carbonates, such as in certain dental preparations, hydrolysis can lead to the evolution of carbon dioxide gas. google.comgoogle.com This occurs as the hydrolysis process alters the pH, affecting the carbonate equilibrium. This phenomenon highlights the interaction and influence of carbonate ions on the stability and transformation of DCPD in specific chemical environments.
Pyrophosphate (P₂O₇⁴⁻)
Pyrophosphate is a well-documented and potent inhibitor of calcium phosphate crystallization, including that of DCPD. cdnsciencepub.comresearchgate.net Its ability to stabilize DCPD against hydrolysis is a key characteristic. google.comgoogle.com Pyrophosphate ions adsorb onto the surface of growing DCPD crystals, blocking active growth sites and thereby preventing further crystal enlargement and the transformation into more stable phases like hydroxyapatite. cdnsciencepub.comresearchgate.net The inhibitory effect is so significant that the ratio of orthophosphate (PO₄³⁻) to pyrophosphate in a solution can determine whether calcium pyrophosphate dihydrate or hydroxyapatite crystals will form. researchgate.net
Oxalate (B1200264) (C₂O₄²⁻)
The interaction between oxalate ions and calcium phosphate phases is complex and primarily studied in the context of pathological mineralization, such as kidney stone formation. While the direct inhibitory effect of oxalate on DCPD growth is not as extensively documented as that of pyrophosphate, studies show a strong interplay between calcium oxalate and calcium phosphate precipitation. The presence of phosphate ions, even at concentrations undersaturated with respect to DCPD, strongly promotes the nucleation of calcium oxalate monohydrate (COM). nih.govacs.org This suggests that amorphous calcium phosphate may act as a precursor that facilitates the aggregation of amorphous calcium oxalate, leading to COM nucleation. nih.govacs.org This interaction underscores a cooperative aggregation mechanism rather than a simple growth inhibition.
| Anion | Effect on Hydrolysis | Effect on Growth Inhibition | Key Research Findings |
|---|---|---|---|
| Fluoride (F⁻) | Promotes hydrolysis to apatite. nih.govresearchgate.net | Inhibits nucleation and growth, reducing crystal size and number. researchgate.net | The presence of CaF₂ improves the crystallinity of the resulting apatite. nih.govresearchgate.net |
| Carbonate (CO₃²⁻) | Can lead to CO₂ evolution during hydrolysis in mixed systems. google.comgoogle.com | Not primarily known as a direct growth inhibitor. | Interaction is significant in buffered systems like dental products. |
| Pyrophosphate (P₂O₇⁴⁻) | Strongly inhibits hydrolysis, stabilizing the DCPD phase. google.comgoogle.com | Potent inhibitor of crystal growth by adsorbing to active sites. cdnsciencepub.com | The ratio of orthophosphate to pyrophosphate is critical in determining the final crystal product. researchgate.net |
| Oxalate (C₂O₄²⁻) | Interacts via co-precipitation mechanisms. | Less of a direct inhibitor; phosphate presence promotes calcium oxalate nucleation. nih.govacs.org | Amorphous calcium phosphate can facilitate the aggregation and nucleation of calcium oxalate. nih.gov |
Surface Interactions and Adsorption Phenomena on this compound Crystals
The surfaces of this compound (DCPD) crystals are active sites for various interactions, including the adsorption of ions and macromolecules. These surface phenomena are critical as they can modulate the crystal's biological effects and its transformation into other phases.
The crystal structure of DCPD dictates its surface properties. The most dominant crystal plane is typically the (010) face, with lateral surfaces having a mixed ionic character. researchgate.net It is believed that in an aqueous solution, water molecules are present on the (010) surface. researchgate.net
The adsorption of proteins onto DCPD crystal surfaces is a significant area of research. When exposed to biological fluids, DCPD crystals can be coated with proteins, which may alter their inflammatory properties. nih.gov For instance, the adsorption of serum proteins has been shown to inhibit crystal-induced inflammation. nih.gov The mechanism of protein adsorption can be related to charge-mediated processes or surface-ion-exchange. nih.gov Studies with albumin and fibronectin have shown that these proteins adsorb onto calcium phosphate surfaces, and their conformation can change upon adsorption. nih.gov Specifically, fibronectin exhibited a greater loss of its β-sheet structure when adsorbed onto calcium phosphate coatings compared to other surfaces. nih.gov
The interaction is not limited to large proteins. Smaller molecules, such as amino acids, also interact with DCPD surfaces. However, studies have found that while polyaspartic acid (a polyelectrolyte) can be incorporated into DCPD crystals and delay their hydrolysis, the single amino acid aspartic acid had no significant effect on the growth or morphology of DCPD crystals. researchgate.net This suggests that the cooperative action of multiple carboxylate groups, as found in polyaspartic acid, is crucial for a strong interaction with the DCPD crystal structure. researchgate.net
The adsorption of inhibitors, such as phosphonates and polyphosphates, onto the DCPD crystal surface follows mechanisms that can often be described by the Langmuir adsorption model. cdnsciencepub.com This model supports the concept that inhibition occurs through the molecular adsorption of the inhibitor ions onto the surface of the growing crystals, effectively blocking sites for further lattice ion addition. cdnsciencepub.com
| Adsorbing Species | Type of Interaction | Observed Effect | Underlying Mechanism |
|---|---|---|---|
| Serum Proteins (e.g., Albumin) | Adsorption / Surface Coating | Reduces the inflammatory response induced by the crystals. nih.gov | Protein coating modulates the crystal's interaction with cells. nih.gov Adsorption can involve charge-mediated processes. nih.gov |
| Fibronectin | Adsorption with Conformational Change | Adsorbed fibronectin shows a loss of β-sheet structure. nih.gov | Specific interactions between the protein and the calcium phosphate surface lead to structural changes in the protein. nih.gov |
| Polyaspartic Acid | Incorporation and Surface Adsorption | Induces crystal aggregation and slows down hydrolysis into more stable phases. researchgate.net | Cooperative action of multiple carboxylate groups provides a good fit with the DCPD crystal structure. researchgate.net |
| Aspartic Acid | Minimal Interaction | No significant effect on crystallization or hydrolysis. researchgate.net | A single amino acid lacks the cooperative binding effect of its polymer. researchgate.net |
| Polyphosphates and Phosphonates | Adsorption / Growth Inhibition | Inhibits crystal growth. cdnsciencepub.com | Adsorption onto active growth sites on the crystal surface, consistent with the Langmuir adsorption model. cdnsciencepub.com |
Applications of Calcium Diphosphate Dihydrate in Advanced Materials Science and Inorganic Processes
Calcium Diphosphate (B83284) Dihydrate as a Precursor Material in Advanced Synthesis
Calcium diphosphate dihydrate (CaHPO₄·2H₂O), also known as brushite, serves as a crucial precursor material in the synthesis of various advanced calcium phosphate-based materials. Its utility stems from its metastable nature under physiological conditions, which allows it to transform into more stable phases like octacalcium phosphate (B84403) (OCP) and hydroxyapatite (B223615) (HAp). This reactivity makes it a valuable intermediate in the fabrication of biomaterials and other functional inorganic compounds.
Template Role in the Formation of Fluoroapatite and Other Calcium Phosphate Materials
This compound plays a significant role as a template in the synthesis of fluoroapatite (FAp, Ca₁₀(PO₄)₆F₂) and other calcium phosphate materials. This process is particularly relevant in applications such as dental cements and fluoride (B91410) remediation. The transformation of DCPD to FAp involves a dissolution-precipitation reaction where the original particle morphology of DCPD can be retained in the final FAp product. hilarispublisher.com
In the synthesis of fluoroapatite, DCPD does not react directly with fluoride ions. Instead, a precursor phase, often resembling hydroxyapatite, forms on the surface of the DCPD particles. This precursor formation can have an induction period of a few hours. hilarispublisher.com Once formed, this precursor layer facilitates the rapid reaction with fluoride ions to form fluoroapatite. The resulting FAp particles can maintain the shape and size of the initial DCPD particles, indicating that DCPD acts as a structural template for the final product. hilarispublisher.com
Coating DCPD particles with hydroxyapatite can eliminate the induction period, leading to a more efficient conversion to fluoroapatite while still preserving the particle morphology. hilarispublisher.com This templating effect is advantageous for controlling the physical characteristics of the synthesized FAp.
The conversion reaction can be summarized as follows: DCPD first serves as a source of calcium and phosphate ions for the formation of a hydroxyapatite-like precursor on its surface. This precursor then readily reacts with fluoride ions in the solution to form the more stable fluoroapatite.
Synthesis of Doped Calcium Phosphate Phases
This compound is also implicated as an intermediate in the synthesis of doped calcium phosphate phases, which are of interest for their enhanced biological or therapeutic properties. For instance, in the preparation of silver-doped calcium phosphate bone cements with antibacterial properties, a partial conversion of β-tricalcium phosphate (β-TCP) to dicalcium phosphate dihydrate occurs during the cement hardening process. mdpi.comnih.gov
The synthesis of these silver-doped cements involves mixing a silver-doped tricalcium phosphate powder with a hardening liquid. mdpi.com During the setting reaction, the β-TCP phase partially transforms into DCPD. mdpi.comnih.gov The presence of silver can influence the rate of this conversion. mdpi.com The final hardened cement consists of a mixture of phases including the newly formed DCPD. mdpi.comnih.gov This demonstrates the role of DCPD as a key intermediate phase in the formation of these functional, doped biomaterials.
Role in Industrial Crystallization and Scale Formation Control
The formation of this compound is a significant concern in various industrial processes, where it can precipitate as a component of scale deposits. Understanding and controlling its crystallization is crucial for maintaining the efficiency and longevity of industrial equipment.
Understanding this compound as a Component of Industrial Scale Deposits
Industrial scale deposits, particularly in systems with high concentrations of calcium and phosphate ions, are often complex mixtures. While calcium carbonate and calcium sulfate (B86663) are common components, calcium phosphates can also be major constituents, especially in cooling water systems, boilers, and reverse osmosis plants. poolspanews.comgenesysro.comwatertechnologies.com
Calcium phosphate scale can consist of various phases, including amorphous calcium phosphate, octacalcium phosphate, and hydroxyapatite. genesysro.com Dicalcium phosphate dihydrate can form as a precursor to these more stable phases, particularly in acidic to neutral pH ranges. genesysro.com The specific composition of the scale depends on factors such as pH, temperature, and the concentration of constituent ions. watertechnologies.com In some boiler systems, for example, treatment programs are designed to intentionally precipitate calcium as calcium phosphate to form a manageable sludge rather than a hard scale. watertechnologies.comcomplete-water.com
| Scale Component | Chemical Formula | Common Industrial Systems |
|---|---|---|
| Calcium Carbonate | CaCO₃ | Boilers, Cooling Towers, Pipes |
| Calcium Sulfate | CaSO₄·2H₂O | Boilers, Reverse Osmosis |
| This compound | CaHPO₄·2H₂O | Cooling Water Systems, Reverse Osmosis |
| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | Cooling Water Systems, Boilers |
| Magnesium Silicate (B1173343) | MgSiO₃ | Boilers |
Mitigation Strategies for this compound Scale Formation
The prevention of calcium phosphate scale, including the formation of this compound, is a critical aspect of industrial water treatment. A primary strategy involves the use of chemical scale inhibitors. Organophosphonates are a widely used class of inhibitors that are effective in preventing the formation of calcium phosphate scales. nih.govmemberclicks.net
These inhibitors function through several mechanisms, including:
Nucleation Inhibition: Preventing the initial formation of crystal nuclei.
Crystal Growth Inhibition: Adsorbing onto the surface of existing crystals, blocking active growth sites.
Crystal Modification: Distorting the crystal lattice, making the scale less adherent and easier to remove. nih.gov
The effectiveness of different phosphonates can vary depending on the specific operating conditions.
| Inhibitor Type | Abbreviation | General Effectiveness Notes |
|---|---|---|
| Aminotris(methylene phosphonic acid) | ATMP | Good inhibitor for calcium carbonate and sulfate scales. semanticscholar.org |
| 1-Hydroxyethylidene-1,1-diphosphonic acid | HEDP | Commonly used, but can break down to orthophosphate, potentially contributing to calcium phosphate scale. poolspanews.comsemanticscholar.org |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid | PBTC | High efficiency and thermally stable scale inhibitor for calcium scales. nih.gov |
| Polyamino Polyether Methylene Phosphonate | PAPEMP | Effective against calcium sulfate scale. semanticscholar.org |
| Diethylene Triamine Penta (Methylene Phosphonic Acid) | DTPMPA | Effective in inhibiting calcium sulfate crystallization. whiterose.ac.uk |
In addition to chemical inhibitors, controlling operational parameters such as pH and temperature can also help mitigate scale formation.
Impact on Filtration Processes in Industrial Production
The formation and precipitation of calcium phosphate solids, including this compound, can have a significant negative impact on industrial filtration processes. This is particularly evident in the production of phosphoric acid via the wet process, where the crystallization of calcium sulfate dihydrate (gypsum) is a critical step. mit.eduscirp.org
In this process, phosphate rock is reacted with sulfuric acid, leading to the production of phosphoric acid and the precipitation of calcium sulfate. mit.eduajer.org The size and shape of the calcium sulfate crystals are crucial for the efficiency of the subsequent filtration step, where the solid gypsum is separated from the liquid phosphoric acid. mit.edumit.edu
The formation of small or irregular crystals can lead to several problems:
Reduced Filtration Rate: Small crystals can block the filter medium, slowing down the separation process and reducing production capacity. scirp.orgscirp.org
Increased Moisture Content in the Filter Cake: Poorly formed crystals can trap more liquid, leading to a less efficient separation.
Increased P₂O₅ Losses: Inefficient washing of the filter cake due to poor crystal quality can result in the loss of valuable phosphoric acid.
While the primary scaling species in this specific process is calcium sulfate, the principles of crystallization and its impact on filtration are directly applicable to scenarios where this compound may precipitate. Uncontrolled crystallization of any sparingly soluble salt can lead to similar filtration challenges, including membrane fouling in reverse osmosis systems. genesysro.comresearchgate.net
Environmental Applications of this compound
This compound (CaHPO₄·2H₂O), also known as Brushite, demonstrates significant potential in environmental remediation, particularly in the context of water and soil purification. Its reactivity and ability to form stable, sparingly soluble compounds make it an effective agent for the immobilization of certain contaminants.
Excessive fluoride concentrations in wastewater and soil pose significant environmental and health risks. This compound provides a promising solution for fluoride remediation by converting soluble fluoride ions into the stable mineral fluorapatite (B74983) (Ca₁₀(PO₄)₆F₂). researchgate.netresearchgate.net This process is effective over a wide pH range, from 3 to 11, which often eliminates the need for pH adjustment of the wastewater. researchgate.net
The fundamental reaction involves the interaction of this compound with fluoride ions present in the contaminated medium. researchgate.net This reaction leads to the formation of fluorapatite, a compound with very low solubility, effectively locking the fluoride into a solid, stable mineral structure. researchgate.net Research has shown that this method is not only efficient but can also be economical, particularly when utilizing industrial by-products as the source of this compound. researchgate.net
In wastewater treatment applications, the addition of this compound to fluoride-containing effluent, such as that from semiconductor or metal-treatment plants, has been investigated. researchgate.net Studies have demonstrated high fluoride removal efficiency. researchgate.net One of the challenges in this process is the potential release of phosphate ions into the treated water; however, research indicates that the co-addition of calcium ions can inhibit this release and further improve fluoride removal. researchgate.netresearchgate.net The resulting sludge containing the precipitated fluorapatite has been shown to be stable, with fluoride release levels below the thresholds stipulated by environmental regulations, such as the Japanese soil pollution standards, facilitating safer landfill disposal. researchgate.net
In contaminated soil environments, mixing this compound with the soil can effectively immobilize fluoride for the long term. researchgate.net This is particularly relevant for recycled soils derived from construction sludge or waste gypsum board, which can contain fluoride. researchgate.netresearchgate.net The reaction with DCPD fixes the fluoride into stable compounds like fluorapatite, preventing it from leaching into groundwater and causing further contamination. researchgate.net
Table 1: Fluoride Removal from Wastewater using Calcium Phosphate Materials
| Calcium Phosphate System | Initial Fluoride Concentration (mg/L) | Final Fluoride Concentration (mg/L) | Removal Efficiency (%) | Final pH |
| Phosphoric acid + Calcium carbonate source | Up to 100+ | Near zero | 99.8 | Neutral |
| Monosodium phosphate + Slaked lime | Up to 100+ | Near zero | 99.98 | Neutral |
This table presents data on the effectiveness of different calcium phosphate systems in removing fluoride from water, as detailed in a 2021 study on on-site defluoridation treatments. nih.gov
Morphologically Controlled Materials for Specific Physicochemical Reactivity
The physicochemical properties and reactivity of this compound are strongly dependent on its crystal morphology, including its surface properties. tandfonline.com Controlling the crystal shape is, therefore, a critical aspect of its application as a functional material or as a precursor for synthesizing other calcium phosphate bioceramics. tandfonline.com
The morphology of this compound crystals can be precisely controlled by manipulating the synthesis conditions during its aqueous solution preparation. Key parameters that influence the final crystal shape include the initial pH of the solution and the concentrations of calcium and phosphate ions. tandfonline.com Research has established a clear relationship between these parameters and the resulting morphology. For instance, increasing either the initial pH or the concentration of the reactant ions can lead to a transformation of the crystal structure from petal-like to plate-like structures. tandfonline.com
Different morphologies exhibit distinct physicochemical behaviors. The specific surface area, dissolution rate, and reactivity are all influenced by the crystal habit. mdpi.comnih.gov For example, the transformation of this compound into other important calcium phosphates, such as octacalcium phosphate, has been observed to be morphology-dependent. mdpi.com This control over reactivity is crucial for applications where the material's dissolution or conversion rate needs to be tailored.
Studies comparing classical DCPD with polymeric dicalcium phosphate dihydrate (P-DCPD) have highlighted significant differences in their physicochemical properties based on their structure. P-DCPD, composed of interconnected crystals, exhibits a more stable chemical structure with less transformation to hydroxyapatite during setting. nih.govresearchgate.net It also shows a lower elastic modulus and is less hydrophilic compared to the superhydrophilic classical DCPD, which is expected to undergo faster dissolution in an aqueous environment. nih.govresearchgate.net Furthermore, the pH of the eluent from P-DCPD is more neutral (pH 6.6–7.1) compared to that from DCPD (pH 5.5–6.5). nih.govresearchgate.net
The ability to synthesize morphologically controlled this compound opens up possibilities for designing materials with specific reactivity for targeted applications, from environmental remediation to biomedical uses where the rate of material degradation and ion release is a critical factor. tandfonline.commdpi.com
Table 2: Influence of Synthesis Parameters on DCPD Crystal Morphology
| Initial pH | Ion Concentration | Resulting Morphology |
| Lower | Lower | Petal-like |
| Higher | Higher | Plate-like |
This table summarizes the general findings on how initial synthesis conditions affect the crystal morphology of Dicalcium Phosphate Dihydrate. tandfonline.com
Conclusion and Future Research Directions
Summary of Key Findings in Calcium Diphosphate (B83284) Dihydrate Research
Calcium diphosphate dihydrate (Ca₂P₂O₇·2H₂O), a compound of significant interest in both biological and materials science, exists predominantly in two crystalline forms: triclinic and monoclinic. nih.govnih.gov Research has established that the formation of these specific polymorphs is highly dependent on the physicochemical conditions of the surrounding environment. nih.gov The deposition of these crystals in articular cartilage is the cause of calcium pyrophosphate deposition (CPPD) disease, a common form of inflammatory arthritis also known as pseudogout. wikipedia.org
Key findings in the study of this compound revolve around its synthesis, characterization, and the factors influencing its crystallization. Controlled synthesis of pure phases of this compound has been achieved through various methods, including precipitation in aqueous solutions and hydrogels, where parameters such as pH, temperature, and the presence of other ions like magnesium and sodium play a crucial role in determining the resulting crystalline phase. nih.govnih.govnih.gov For instance, studies have shown that triclinic CPPD tends to form at lower pyrophosphate concentrations, while the monoclinic form is favored at higher concentrations. nih.gov
Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) have been instrumental in identifying and distinguishing between the different crystalline and amorphous phases of calcium pyrophosphate. researchgate.netbiointerfaceresearch.com Furthermore, advanced techniques like synchrotron powder X-ray diffraction and neutron diffraction have enabled the detailed solving of the crystal structure of monoclinic CPPD. researchgate.net The thermal behavior of this compound has also been a subject of investigation, revealing its transformation into anhydrous forms upon heating. researchgate.net
The following table summarizes the crystallographic systems of different calcium pyrophosphate forms:
| Compound Name | Chemical Formula | Crystal System |
| Calcium pyrophosphate dihydrate (triclinic) | Ca₂P₂O₇·2H₂O | Triclinic |
| Calcium pyrophosphate dihydrate (monoclinic) | Ca₂P₂O₇·2H₂O | Monoclinic |
| Calcium pyrophosphate tetrahydrate | Ca₂P₂O₇·4H₂O | Monoclinic |
| Anhydrous calcium pyrophosphate (α-form) | Ca₂P₂O₇ | Monoclinic |
| Anhydrous calcium pyrophosphate (β-form) | Ca₂P₂O₇ | Tetragonal |
This table presents a summary of the crystal systems for various forms of calcium pyrophosphate. wikipedia.org
Unresolved Challenges and Knowledge Gaps in this compound Science
Despite the progress made, significant challenges and knowledge gaps persist in the fundamental understanding of this compound. The precise molecular mechanisms that trigger the initial nucleation of these crystals in biological and synthetic systems remain elusive. nih.gov While the influence of factors like pH and ion concentration is known, a comprehensive model that can predict the onset of crystallization and the resulting polymorph under a given set of conditions is yet to be developed.
A major unresolved issue is the selective and reproducible synthesis of the individual triclinic and monoclinic polymorphs. Often, synthetic preparations result in a mixture of phases, which complicates the study of the distinct properties of each form. nih.gov The role of biological macromolecules and the extracellular matrix in promoting or inhibiting crystal formation and growth is another area that requires further investigation. It is hypothesized that the gel-like state of connective tissues plays a significant role in regulating crystal deposition, but the specific interactions are not well understood. nih.gov
Furthermore, there is a need for a deeper understanding of the dissolution and transformation kinetics of this compound crystals. While it is known that they can transform into more stable calcium phosphate (B84403) phases, the pathways and rates of these transformations under various conditions are not fully characterized. This knowledge is crucial for both understanding the pathology of CPPD and for developing new inorganic applications where the stability of the material is a key factor.
Promising Avenues for Future Academic Investigation of this compound Systems
Future research is expected to focus on the development of more sophisticated synthesis methods that allow for precise control over the size, morphology, and crystallinity of this compound particles. Techniques such as hydrothermal synthesis, surfactant-mediated precipitation, and sol-gel methods are being explored to produce nanoparticles and other structured forms of the compound. nbinno.comunilongchem.com The ability to tailor the physical properties of these crystals could open up new applications in areas such as biomaterials and catalysis. A key goal is to develop protocols for the consistent and scalable production of phase-pure triclinic and monoclinic this compound.
The application of advanced in situ characterization techniques is a promising avenue for gaining a deeper understanding of the dynamic processes of this compound formation. Techniques like in situ liquid-phase transmission electron microscopy (TEM), synchrotron X-ray diffraction, and real-time Raman spectroscopy can provide unprecedented insights into the nucleation, growth, and phase transformation of these crystals as they occur. biorxiv.orgacs.orgacs.orgresearchgate.net These methods will allow researchers to directly observe the early stages of crystallization and the influence of various factors on these processes, providing valuable data for the refinement of theoretical models. acs.org In situ solid-state Nuclear Magnetic Resonance (NMR) also presents a powerful tool for monitoring the evolution of both the solid and liquid phases during crystallization. rsc.orgnih.gov
The development of more accurate and predictive theoretical models is crucial for advancing our understanding of this compound systems. Computational methods such as molecular dynamics simulations and first-principles calculations based on Density Functional Theory (DFT) can be employed to study the stability of different crystal structures, the energetics of nucleation and growth, and the interaction of the crystals with their environment. nih.govresearchgate.netresearchgate.netgeoscienceworld.orgaps.orgnih.govcecam.org These simulations can help to elucidate the molecular-level mechanisms that are difficult to probe experimentally and can guide the design of new synthesis strategies. By combining theoretical modeling with experimental data from advanced in situ characterization, a more complete picture of this compound crystallization can be achieved.
While much of the research on this compound has been driven by its biomedical relevance, there is a growing interest in exploring its potential in other inorganic applications. Its properties make it a candidate for use in the production of specialized ceramics, glazes, and enamels. nbinno.comltw-ingredients.commdpi.com The use of calcium pyrophosphates as catalysts or catalyst supports in chemical reactions is another promising area of investigation. longdom.org For example, non-stoichiometric calcium pyrophosphate has shown high efficiency and selectivity as a catalyst for the dehydration of lactic acid to acrylic acid. ncl.res.in Further research into the catalytic properties of different phases of this compound could lead to the development of new and improved industrial processes. Additionally, its use as a flame retardant and in water treatment are potential areas for future exploration. unilongchem.comvizagchemical.com
The following table lists some of the potential inorganic applications of calcium pyrophosphate:
| Application Area | Function |
| Ceramics and Glass | Filler, binder, and sintering aid to improve mechanical properties. ltw-ingredients.com |
| Catalysis | Catalyst or catalyst support in organic and inorganic synthesis. nbinno.comlongdom.org |
| Flame Retardants | Additive in materials to reduce flammability. unilongchem.comvizagchemical.com |
| Water Treatment | Coagulant for impurity removal. unilongchem.comvizagchemical.com |
| Agriculture | Fertilizer additive. unilongchem.comvizagchemical.com |
This table highlights several non-biomedical applications of calcium pyrophosphate.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of calcium diphosphate dihydrate (DCPD) to ensure high purity and crystallinity?
- Methodological Answer : DCPD synthesis typically involves reacting calcium sources (e.g., CaCl₂, CaCO₃) with phosphoric acid. To optimize purity, use stoichiometric control (e.g., pH 5–6) and slow crystallization under controlled temperature (25–40°C). Evidence suggests that impurities in phosphoric acid (e.g., fluoride, heavy metals) can degrade product quality; pre-purification steps like defluorination or using hydrochloric acid for rock phosphate digestion may improve outcomes . Characterization via XRD and FTIR can confirm phase purity and hydrate formation .
Q. What are the key factors influencing the stability of DCPD in pharmaceutical formulations during storage?
- Methodological Answer : DCPD stability is sensitive to humidity and temperature. Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) to monitor phase transitions (e.g., dehydration to anhydrous CaHPO₄). Use dynamic vapor sorption (DVS) to quantify hygroscopicity and thermogravimetric analysis (TGA) to assess dehydration kinetics. Surface coating with hydrophobic excipients (e.g., stearic acid) can mitigate moisture uptake .
Q. Which analytical techniques are most effective for distinguishing DCPD from its anhydrous or alternative hydrate forms?
- Methodological Answer :
- XRD : Monoclinic peaks (e.g., 2θ = 11.6°, 20.9°) confirm DCPD, while triclinic patterns indicate anhydrous forms .
- TGA : DCPD shows two distinct mass losses (~20–150°C for H₂O removal; ~250–400°C for structural decomposition) .
- FTIR : O-H stretching (3400–3500 cm⁻¹) and phosphate bands (1000–1100 cm⁻¹) differentiate hydration states .
Advanced Research Questions
Q. How do physico-geometrical constraints during thermal dehydration of DCPD affect its transformation kinetics to γ-calcium pyrophosphate (γ-CPP)?
- Methodological Answer : The dehydration of DCPD to γ-CPP occurs via intermediate phases (e.g., amorphous CaHPO₄). Use multi-step kinetic modeling (e.g., Friedman isoconversional method) with TGA-DSC data to resolve overlapping reaction steps. Key variables include heating rate (5–20°C/min) and atmospheric water vapor pressure. Surface nucleation and inward interface propagation dominate early stages, while trapped water release and crystallization drive later steps .
Q. What role do carboxylate additives (e.g., citrate, glutarate) play in modulating DCPD crystallization and nanoparticle formation?
- Methodological Answer : Carboxylates act as crystal growth modifiers. Conduct time-resolved in situ XRD or SAXS to track nucleation kinetics. For example, citrate ions chelate Ca²⁺, delaying nucleation and reducing crystal size. Adjust additive concentration (0.1–1.0 mM) and pH (4–7) to control particle morphology (e.g., plate-like vs. needle-like structures) . Zeta potential measurements can quantify surface charge changes during growth.
Q. How can researchers resolve contradictory data on DCPD’s solubility and bioavailability in simulated physiological fluids?
- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., ionic strength, temperature). Standardize dissolution testing using USP apparatus II (50 rpm, 37°C) in simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8). ICP-OES or colorimetric assays (e.g., vanadate-molybdate) quantify Ca²⁺ and PO₄³⁻ release. Note that DCPD’s low solubility (~0.02 g/L at 25°C) may limit bioavailability unless functionalized with organic acids .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
